Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate hydrochloride
Description
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Properties
IUPAC Name |
methyl 8-azabicyclo[3.2.1]octane-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c1-12-9(11)6-4-7-2-3-8(5-6)10-7;/h6-8,10H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTRYJKFHSPQLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2CCC(C1)N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50743915 | |
| Record name | Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179022-43-6 | |
| Record name | Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate hydrochloride
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of public, experimentally derived data for this specific molecule, this document outlines the standard, validated experimental protocols for the determination of its key physicochemical parameters. Furthermore, a logical workflow for the comprehensive characterization of a new chemical entity (NCE) such as this is presented. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the synthesis, characterization, and application of this and related bicyclic amine derivatives.
Introduction
This compound belongs to the tropane alkaloid class of compounds, which are characterized by the 8-azabicyclo[3.2.1]octane core structure. This bicyclic scaffold is a key pharmacophore in a variety of biologically active molecules, both natural and synthetic. The hydrochloride salt form is commonly employed to enhance the aqueous solubility and stability of the parent amine. A thorough understanding of the physicochemical properties of this compound is paramount for its development as a potential therapeutic agent, as these properties fundamentally influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.
Core Physicochemical Properties
The fundamental physicochemical properties of a compound provide the initial dataset for assessing its potential as a drug candidate. The following table summarizes the available and unavailable data for this compound.
| Property | Value | Source |
| Molecular Formula | C₉H₁₆ClNO₂ | [1][2][3][4] |
| Molecular Weight | 205.68 g/mol | [1][2][3][4] |
| Appearance | Solid (predicted) | General knowledge |
| Melting Point | Not Available | |
| Boiling Point | Not Available | |
| Aqueous Solubility | Not Available | |
| pKa | Not Available | |
| LogP | Not Available |
Experimental Protocols for Physicochemical Characterization
Given the absence of publicly available experimental data, this section details the standard methodologies for determining the key physicochemical properties of this compound.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity.
-
Methodology: Capillary Melting Point Method
-
Sample Preparation: A small amount of the dry, crystalline compound is finely powdered and packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus with a heating block and a means of observing the sample is used.
-
Procedure: The capillary tube is placed in the heating block. The temperature is raised at a rapid rate initially to determine an approximate melting range. The determination is then repeated with a fresh sample, with the temperature raised slowly (1-2 °C per minute) as it approaches the approximate melting point.
-
Data Recording: The temperature at which the first liquid appears and the temperature at which the last solid particle melts are recorded as the melting point range. For a pure compound, this range is typically narrow (≤ 2 °C).
-
Aqueous Solubility Determination
Aqueous solubility is a crucial factor influencing drug absorption and bioavailability. As a hydrochloride salt, enhanced aqueous solubility is expected.
-
Methodology: Shake-Flask Method
-
Preparation: An excess amount of the solid compound is added to a known volume of purified water (or a relevant buffer solution, e.g., phosphate-buffered saline at pH 7.4) in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.
-
Phase Separation: The undissolved solid is removed from the saturated solution by centrifugation and/or filtration.
-
Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). A calibration curve prepared with known concentrations of the compound is used for quantification.
-
Expression of Results: Solubility is typically expressed in mg/mL or µg/mL.
-
pKa Determination
The pKa value(s) of an ionizable compound dictate its charge state at different pH values, which significantly impacts its solubility, permeability, and interaction with biological targets. The tertiary amine in the 8-azabicyclo[3.2.1]octane ring is the primary basic center.
-
Methodology: Potentiometric Titration
-
Sample Preparation: A precise amount of the compound is dissolved in a known volume of water, often with a co-solvent like methanol if aqueous solubility is limited. The solution is then acidified with a standard solution of a strong acid (e.g., HCl) to a low pH (e.g., pH 2).
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.
-
pH Measurement: The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the pH at which half of the amine groups are protonated.
-
LogP Determination
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which influences its ability to cross biological membranes.
-
Methodology: Shake-Flask Method
-
Solvent Preparation: n-Octanol and water (or a pH 7.4 buffer) are mutually saturated by shaking them together and allowing the phases to separate.
-
Partitioning: A known amount of the compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.
-
Equilibration: The funnel is shaken for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium.
-
Phase Separation: The two phases are allowed to separate completely.
-
Quantification: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
-
Visualized Workflows
The following diagrams illustrate the logical progression of experiments for the physicochemical characterization of a new chemical entity like this compound.
Figure 1. Logical workflow for the synthesis and physicochemical characterization.
Figure 2. Experimental workflow for aqueous solubility determination.
Conclusion
References
An In-depth Technical Guide to Structural Analogs of Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 8-azabicyclo[3.2.1]octane scaffold, a core structure of tropane alkaloids, is a privileged pharmacophore in medicinal chemistry. Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate hydrochloride and its structural analogs have garnered significant attention due to their diverse pharmacological activities. These compounds have been extensively explored as potent and selective ligands for various biological targets, leading to the development of therapeutic candidates for a range of neurological and inflammatory disorders.
This technical guide provides a comprehensive overview of the key structural analogs of methyl 8-azabicyclo[3.2.1]octane-3-carboxylate, focusing on two primary target classes: Monoamine Transporters and N-acylethanolamine-hydrolyzing acid amidase (NAAA) . We will delve into their structure-activity relationships (SAR), present quantitative data in a structured format, provide detailed experimental protocols for their synthesis and evaluation, and visualize key pathways and workflows using Graphviz diagrams.
Analogs Targeting Monoamine Transporters
A significant body of research has focused on the development of 8-azabicyclo[3.2.1]octane derivatives as inhibitors of monoamine transporters, particularly the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). These transporters play a crucial role in regulating neurotransmitter levels in the synaptic cleft, and their modulation is a key strategy in the treatment of conditions like depression, ADHD, and substance abuse disorders.
Quantitative Data: Binding Affinities of Analogs for Monoamine Transporters
The following table summarizes the in vitro binding affinities (Ki in nM) of representative 8-azabicyclo[3.2.1]octane-3-carboxylate analogs for DAT, SERT, and NET.
| Compound ID | R1 (at N-8) | R2 (at C-3) | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | Selectivity (SERT/DAT) | Selectivity (NET/DAT) |
| 22e | -CH2-cyclopropyl | =CH-C(Ph)2 | 4.0 | 4240 | >10000 | 1060 | >2500 |
| 22g | -CH2-(4-Cl-Ph) | =CH-C(Ph)2 | 3.9 | 1620 | 5290 | 415 | 1358 |
| WIN 35,428 | -CH3 | 4-F-Ph | 13.0 | 2100 | 2300 | 161.5 | 176.9 |
| Analog A | -H | 4-Cl-Ph | 5.7 | 8.0 | - | 1.4 | - |
| Analog B | -CH3 | 3,4-diCl-Ph | 4.5 | >3600 | - | >800 | - |
Data compiled from multiple sources.[1][2][3][4]
Experimental Protocols
A common synthetic route to this class of compounds involves the Wittig reaction of a tropinone derivative with a diarylmethylphosphonium ylide.
Caption: Synthetic workflow for 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octanes.
Detailed Protocol:
-
N-Demethylation of Tropinone: To a solution of tropinone in a suitable solvent (e.g., toluene), add 1-chloroethyl chloroformate and heat to reflux. After cooling, evaporate the solvent and dissolve the residue in methanol. Heat the solution to reflux to yield nortropinone hydrochloride.
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N-Alkylation/Arylation of Nortropinone: Dissolve nortropinone hydrochloride in a polar aprotic solvent (e.g., DMF) and add a base (e.g., K2CO3) and the desired alkyl or aryl halide. Stir the reaction at room temperature or with gentle heating until completion.
-
Wittig Reagent Preparation: Prepare the corresponding phosphonium ylide from a diarylmethyl halide and triphenylphosphine, followed by treatment with a strong base (e.g., n-butyllithium) in an anhydrous solvent (e.g., THF) under an inert atmosphere.
-
Wittig Reaction: Add the N-substituted nortropinone to the prepared ylide solution at low temperature (e.g., -78 °C) and allow the reaction to warm to room temperature.
-
Purification: Quench the reaction with water and extract the product with an organic solvent. Purify the crude product by column chromatography to obtain the final compound.
This protocol describes the determination of binding affinities of test compounds for DAT, SERT, and NET using radioligand displacement assays.
Caption: Workflow for the radioligand binding assay for monoamine transporters.
Detailed Protocol:
-
Tissue Preparation: Homogenize brain tissue (e.g., rat striatum for DAT, cortex for SERT and NET) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and resuspend the pellet in fresh buffer.
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Incubation: In a 96-well plate, incubate the membrane homogenate with a specific radioligand (e.g., [3H]WIN 35,428 for DAT, [3H]citalopram for SERT, [3H]nisoxetine for NET) and varying concentrations of the test compound.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 values (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki values using the Cheng-Prusoff equation.
Signaling Pathway: Dopamine Transporter (DAT)
The primary mechanism of action for DAT-targeting 8-azabicyclo[3.2.1]octane analogs is the inhibition of dopamine reuptake from the synaptic cleft.[5][6][7] This leads to an increase in the concentration and duration of dopamine in the synapse, thereby enhancing dopaminergic neurotransmission.
Caption: Inhibition of dopamine reuptake by 8-azabicyclo[3.2.1]octane analogs at the synapse.
Analogs Targeting N-acylethanolamine-hydrolyzing acid amidase (NAAA)
More recently, the 8-azabicyclo[3.2.1]octane scaffold has been explored for the development of inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA). NAAA is a lysosomal enzyme that degrades the endogenous anti-inflammatory and analgesic lipid mediator, palmitoylethanolamide (PEA).[8] Inhibition of NAAA leads to an increase in PEA levels, which in turn activates peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor that regulates the transcription of genes involved in inflammation.
Quantitative Data: Inhibitory Activity of Analogs against NAAA
The following table presents the in vitro inhibitory activity (IC50 in µM) of representative pyrazole azabicyclo[3.2.1]octane sulfonamides against human NAAA (h-NAAA).
| Compound ID | R Group on Pyrazole | h-NAAA IC50 (µM) |
| 1 | H | 1.1 |
| 20 | - | 0.23 |
| 39 | 3,5-dimethyl | 0.051 |
| 50 (ARN19689) | 3,5-dimethyl | 0.042 |
Data sourced from a study on NAAA inhibitors.[2][9]
Experimental Protocols
The synthesis of these NAAA inhibitors typically involves the coupling of a substituted pyrazole sulfonyl chloride with an appropriate 8-azabicyclo[3.2.1]octane amine derivative.
Caption: General synthetic scheme for pyrazole azabicyclo[3.2.1]octane sulfonamide NAAA inhibitors.
Detailed Protocol:
-
Preparation of Pyrazole Sulfonyl Chloride: Synthesize the desired substituted pyrazole sulfonyl chloride from the corresponding pyrazole via chlorosulfonation.
-
Preparation of 8-azabicyclo[3.2.1]octane Amine: Prepare the requisite amine-containing 8-azabicyclo[3.2.1]octane intermediate through multi-step synthesis, often starting from commercially available tropane derivatives.
-
Coupling Reaction: Dissolve the 8-azabicyclo[3.2.1]octane amine in a suitable solvent (e.g., dichloromethane) and add a base (e.g., triethylamine). Add the pyrazole sulfonyl chloride dropwise and stir the reaction at room temperature.
-
Purification: After completion of the reaction, wash the organic layer with water and brine. Dry the organic phase, concentrate it, and purify the residue by column chromatography to obtain the final sulfonamide product.
This protocol outlines a method to determine the inhibitory activity of test compounds against NAAA using a fluorogenic substrate.
Caption: Workflow for the NAAA enzymatic activity assay.
Detailed Protocol:
-
Enzyme Preparation: Use recombinant human NAAA expressed in a suitable cell line (e.g., HEK293). Prepare a lysate or purified enzyme solution.
-
Incubation: In a 96-well plate, pre-incubate the NAAA enzyme with varying concentrations of the test compound in an appropriate assay buffer (e.g., sodium acetate buffer, pH 5.0).
-
Reaction Initiation: Initiate the enzymatic reaction by adding a fluorogenic NAAA substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin).
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader. The cleavage of the substrate by NAAA releases the fluorescent product.
-
Data Analysis: Determine the initial reaction velocities from the fluorescence data. Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression.
Signaling Pathway: NAAA and PPAR-α
NAAA inhibitors exert their anti-inflammatory effects by preventing the degradation of PEA.[8][10] The resulting accumulation of PEA leads to the activation of PPAR-α, which then translocates to the nucleus and modulates the expression of genes involved in the inflammatory response, ultimately leading to a reduction in pro-inflammatory mediators.
References
- 1. Synthesis and preliminary characterization of a high-affinity novel radioligand for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethyl 8-azabicyclo[3.2.1]octane-3-carboxylate | Benchchem [benchchem.com]
- 4. Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dopamine transporter - Wikipedia [en.wikipedia.org]
- 6. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. N-acylethanolamine acid amidase (NAAA): A new path to unleash PPAR-mediated analgesia - PMC [pmc.ncbi.nlm.nih.gov]
The 8-Azabicyclo[3.2.1]octane Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 8-azabicyclo[3.2.1]octane, commonly known as the tropane scaffold, is a rigid bicyclic amine that forms the core of a diverse range of biologically active molecules, from naturally occurring tropane alkaloids to synthetic therapeutic agents.[1][2] Its conformational rigidity reduces the entropic penalty upon binding to a biological target, often leading to high affinity and selectivity.[3] This unique structural feature has established the 8-azabicyclo[3.2.1]octane core as a "privileged scaffold" in medicinal chemistry, with derivatives targeting a wide array of receptors and transporters involved in numerous physiological and pathological processes. This guide provides a comprehensive overview of the biological activities of compounds containing the 8-azabicyclo[3.2.1]octane core, with a focus on their interactions with key central nervous system (CNS) targets.
Key Biological Targets and Therapeutic Applications
Derivatives of the 8-azabicyclo[3.2.1]octane core have been extensively investigated for their therapeutic potential in a variety of disorders. The primary biological targets include monoamine transporters, muscarinic acetylcholine receptors, nicotinic acetylcholine receptors, kappa opioid receptors, and N-acylethanolamine-hydrolyzing acid amidase (NAAA).
Monoamine Transporters (DAT, SERT, NET)
The dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) are crucial for regulating neurotransmitter levels in the synaptic cleft.[4] Compounds based on the 8-azabicyclo[3.2.1]octane scaffold, notably cocaine and its analogs, are potent inhibitors of these transporters.[5] Research in this area is heavily focused on developing medications for cocaine addiction and other substance use disorders, as well as for conditions like Parkinson's disease and depression.[6]
Quantitative Data: Binding Affinities of 8-Azabicyclo[3.2.1]octane Derivatives for Monoamine Transporters
| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | SERT/DAT Selectivity | NET/DAT Selectivity |
| Cocaine | 250-600 | 30-150 | 200-500 | ~0.2-0.5 | ~0.4-1.0 |
| WIN 35,428 | 10-20 | 1000-2000 | 500-1000 | ~50-200 | ~25-100 |
| GBR 12909 analog (22e) | 4.0 | 4240 | - | 1060 | - |
| GBR 12909 analog (22g) | 3.9 | - | 5290 | - | 1358 |
Muscarinic Acetylcholine Receptors (mAChRs)
Muscarinic acetylcholine receptors are G-protein coupled receptors that mediate the effects of the neurotransmitter acetylcholine.[7] Tropane alkaloids such as atropine and scopolamine are classical antagonists of mAChRs.[8][9] Synthetic derivatives of the 8-azabicyclo[3.2.1]octane core are being explored as potential treatments for chronic obstructive pulmonary disease (COPD), overactive bladder, and neurodegenerative disorders like Alzheimer's disease.
Quantitative Data: Binding Affinities of 8-Azabicyclo[3.2.1]octane Derivatives for Muscarinic Receptors
| Compound | Receptor Subtype | Ki (nM) | IC50 (nM) |
| Atropine | M1-M5 (non-selective) | 0.1-1.0 | - |
| Scopolamine | M1-M5 (non-selective) | 0.1-1.0 | - |
| N-methylatropine | M1-M5 (non-selective) | - | <0.1 |
| N-methylscopolamine | M1-M5 (non-selective) | - | <0.3 |
Nicotinic Acetylcholine Receptors (nAChRs)
Nicotinic acetylcholine receptors are ligand-gated ion channels that are also activated by acetylcholine. While generally exhibiting lower affinity for nAChRs compared to mAChRs, some tropane alkaloids and their synthetic analogs do interact with these receptors.[8][9][10] This interaction is an area of interest for the development of novel analgesics and cognitive enhancers.
Quantitative Data: Binding Affinities of 8-Azabicyclo[3.2.1]octane Derivatives for Nicotinic Receptors
| Compound | Receptor Subtype | Ki (µM) |
| Cocaine | Non-selective | >10 |
| Atropine | Non-selective | >10 |
| Scopolamine | Non-selective | >10 |
Kappa Opioid Receptors (KORs)
The kappa opioid receptor is involved in pain perception, mood, and addiction. Selective antagonists of the KOR are being investigated as potential treatments for depression, anxiety, and substance use disorders. Several series of 8-azabicyclo[3.2.1]octan-3-yloxy-benzamides have been identified as potent and selective KOR antagonists.[11][12][13][14]
Quantitative Data: Antagonistic Activity of 8-Azabicyclo[3.2.1]octane Derivatives at Kappa Opioid Receptors
| Compound | KOR IC50 (nM) | µ/κ Selectivity | δ/κ Selectivity |
| Compound 38 | 77 | >400 | >400 |
| Analog 6c | 20 | 36 | 415 |
| Analog 12 | 172 | 93 | >174 |
N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA)
NAAA is a lysosomal enzyme that degrades the endogenous anti-inflammatory and analgesic lipid, palmitoylethanolamide (PEA).[15][16][17][18][19] Inhibition of NAAA increases PEA levels, offering a novel therapeutic strategy for inflammatory and pain conditions. Pyrazole-containing 8-azabicyclo[3.2.1]octane sulfonamides have been identified as potent NAAA inhibitors.
Quantitative Data: Inhibitory Activity of 8-Azabicyclo[3.2.1]octane Derivatives against NAAA
| Compound | h-NAAA IC50 (µM) |
| ARN19689 | 0.042 |
Signaling Pathways
The biological effects of 8-azabicyclo[3.2.1]octane derivatives are mediated through their interaction with specific signaling pathways.
Dopamine Transporter (DAT) Signaling
Inhibition of DAT by 8-azabicyclo[3.2.1]octane derivatives blocks the reuptake of dopamine from the synaptic cleft, leading to increased extracellular dopamine levels and enhanced dopaminergic signaling. This primarily affects reward, motivation, and motor control pathways.
M1 Muscarinic Acetylcholine Receptor Signaling
Antagonists of the M1 muscarinic receptor containing the 8-azabicyclo[3.2.1]octane core block the Gq/11 signaling pathway, preventing the mobilization of intracellular calcium.[20][21]
NAAA Signaling Pathway
Inhibition of NAAA by 8-azabicyclo[3.2.1]octane derivatives prevents the breakdown of PEA. The resulting accumulation of PEA leads to the activation of the nuclear receptor PPAR-α, which in turn modulates the transcription of genes involved in inflammation.[15][16][18]
Experimental Protocols
The biological activity of 8-azabicyclo[3.2.1]octane derivatives is assessed through a variety of in vitro and in vivo assays.
Radioligand Binding Assays
These assays are used to determine the affinity of a compound for a specific receptor or transporter. A radiolabeled ligand with known high affinity for the target is used in a competition experiment with the unlabeled test compound.
General Protocol for Radioligand Binding Assay:
-
Tissue/Cell Preparation: Homogenize the tissue (e.g., rat striatum for DAT) or use cell membranes from cell lines expressing the target of interest.
-
Incubation: Incubate the membrane preparation with a fixed concentration of the radioligand (e.g., [³H]WIN 35,428 for DAT) and varying concentrations of the test compound.
-
Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[22][23][24][25]
Functional Assays
Functional assays measure the biological effect of a compound after it binds to its target.
Dopamine Uptake Assay: [26][27][28][29]
-
Cell Culture: Use cells expressing the dopamine transporter (e.g., HEK293-hDAT cells).
-
Pre-incubation: Pre-incubate the cells with the test compound.
-
Uptake: Add radiolabeled dopamine (e.g., [³H]dopamine) and incubate for a short period.
-
Termination: Stop the uptake by washing with ice-cold buffer.
-
Quantification: Lyse the cells and measure the amount of radioactivity taken up.
-
Data Analysis: Determine the IC50 for the inhibition of dopamine uptake.
Calcium Flux Assay (for Gq-coupled receptors like M1): [3][20][21][30]
-
Cell Culture: Use cells expressing the receptor of interest (e.g., CHO-hM1 cells).
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add the test compound (agonist or antagonist).
-
Measurement: Measure the change in fluorescence intensity, which corresponds to changes in intracellular calcium levels, using a fluorescence plate reader.
-
Data Analysis: For agonists, determine the EC50 (effective concentration to produce 50% of the maximal response). For antagonists, determine the IC50 for the inhibition of an agonist-induced response.
In Vivo Microdialysis
This technique is used to measure neurotransmitter levels in the brain of a freely moving animal.[31][32][33][34][35]
General Protocol for In Vivo Microdialysis:
-
Probe Implantation: Surgically implant a microdialysis probe into the brain region of interest (e.g., the striatum).
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF).
-
Sample Collection: Collect dialysate samples containing extracellular fluid.
-
Drug Administration: Administer the test compound.
-
Analysis: Analyze the dialysate samples for neurotransmitter content using a sensitive analytical technique such as HPLC with electrochemical detection.
-
Data Analysis: Determine the effect of the compound on extracellular neurotransmitter concentrations over time.
Experimental and Drug Discovery Workflow
The development of a novel therapeutic agent based on the 8-azabicyclo[3.2.1]octane core follows a structured workflow from initial discovery to preclinical evaluation.[36][37][38][39]
Conclusion
The 8-azabicyclo[3.2.1]octane core continues to be a highly valuable scaffold in the design and development of new therapeutic agents. Its rigid structure provides a unique platform for creating potent and selective ligands for a variety of important biological targets within the central nervous system and beyond. A thorough understanding of the structure-activity relationships, signaling pathways, and appropriate experimental methodologies is crucial for successfully harnessing the therapeutic potential of this remarkable chemical entity. This guide provides a foundational overview to aid researchers and drug development professionals in this endeavor.
References
- 1. researchgate.net [researchgate.net]
- 2. Tropane alkaloid - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Further structure-activity relationship studies on 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives at monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. addi.ehu.es [addi.ehu.es]
- 7. researchgate.net [researchgate.net]
- 8. Binding of tropane alkaloids to nicotinic and muscarinic acetylcholine receptors. | Semantic Scholar [semanticscholar.org]
- 9. Binding of tropane alkaloids to nicotinic and muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of Kappa Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of 8-azabicyclo[3.2.1]octan-3-yloxy-benzamides as selective antagonists of the kappa opioid receptor. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. N-acylethanolamine acid amidase (NAAA): A new path to unleash PPAR-mediated analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. N-acylethanolamine acid amide hydrolase - Wikipedia [en.wikipedia.org]
- 18. pnas.org [pnas.org]
- 19. researchgate.net [researchgate.net]
- 20. innoprot.com [innoprot.com]
- 21. Hi-Affi™ In Vitro Cell based Muscarinic Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 22. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 23. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. m.youtube.com [m.youtube.com]
- 25. punnettsquare.org [punnettsquare.org]
- 26. benchchem.com [benchchem.com]
- 27. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 28. Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 29. [3H]Dopamine Uptake through the Dopamine and Norepinephrine Transporters is Decreased in the Prefrontal Cortex of Transgenic Mice Expressing HIV-1 Transactivator of Transcription Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Muscarinic M3 Receptor Assay with Frozen CHO Cells on FlexStation 3 Reader [moleculardevices.com]
- 31. benchchem.com [benchchem.com]
- 32. benchchem.com [benchchem.com]
- 33. pubs.acs.org [pubs.acs.org]
- 34. In vivo microdialysis and dopamine release measurements [bio-protocol.org]
- 35. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 36. nebiolab.com [nebiolab.com]
- 37. genemod.net [genemod.net]
- 38. Drug Discovery Workflow - What is it? [vipergen.com]
- 39. ppd.com [ppd.com]
In-Depth Technical Guide: Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate hydrochloride
CAS Number: 179022-43-6
This technical guide provides a comprehensive overview of Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate hydrochloride, a key intermediate in pharmaceutical research and drug development. The document is intended for researchers, scientists, and professionals in the field, offering detailed information on its chemical properties, synthesis, and its role as a versatile building block.
Chemical and Physical Properties
This compound is a white to off-white solid. Its chemical structure features a bicyclic tropane-like core, which is a common motif in a variety of biologically active compounds. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various experimental settings.
| Property | Value |
| CAS Number | 179022-43-6[1] |
| Molecular Formula | C₉H₁₆ClNO₂ |
| Molecular Weight | 205.68 g/mol |
| Appearance | White to off-white solid |
| Purity | Typically ≥95% |
Synthesis and Experimental Protocols
One common strategy involves the derivatization of tropinone or related bicyclic ketones. For instance, the synthesis of a similar compound, tert-Butyl (1R,3r,5S)-3-(pyrazin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxylate, involves the reaction of a protected 3-hydroxy-8-azabicyclo[3.2.1]octane with 2-chloropyrazine. This suggests that Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate could be synthesized from a corresponding protected 3-hydroxy or 3-keto precursor, followed by esterification and deprotection/salt formation.
A plausible synthetic workflow is outlined below:
Caption: Plausible synthetic workflow for this compound.
Role in Drug Discovery and Medicinal Chemistry
The 8-azabicyclo[3.2.1]octane core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds targeting the central nervous system. Derivatives of this scaffold have been extensively investigated for their activity as monoamine transporter inhibitors, particularly for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). Alterations in the substitution pattern on the bicyclic ring and the nitrogen atom can significantly influence the potency and selectivity of these compounds.
For example, various N-substituted derivatives of 3-[2-(diarylmethoxy)ethylidenyl]-8-azabicyclo[3.2.1]octane have been synthesized and evaluated for their DAT, SERT, and NET binding affinities.[2] This highlights the utility of intermediates like this compound as starting points for the synthesis of novel and potent transporter ligands.
Furthermore, the 8-azabicyclo[3.2.1]octane framework is a core component of inhibitors for other biological targets, such as the N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme involved in inflammatory processes. The discovery of potent NAAA inhibitors with this scaffold underscores its versatility in drug design.[3]
The general workflow for utilizing this scaffold in a drug discovery program is depicted below:
Caption: Drug discovery workflow utilizing the 8-azabicyclo[3.2.1]octane scaffold.
Analytical Characterization
A comprehensive analytical characterization is crucial to confirm the identity and purity of this compound. While specific spectral data for this exact compound is not widely published, the following techniques are standard for the characterization of such molecules:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure and confirming the presence of key functional groups.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the compound's identity.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. A typical method would involve a C18 reverse-phase column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.
-
Infrared (IR) Spectroscopy: Can be used to identify characteristic functional groups such as the ester carbonyl and the amine hydrochloride salt.
Conclusion
This compound is a valuable and versatile building block in the synthesis of complex molecules for drug discovery. Its rigid bicyclic core provides a well-defined three-dimensional structure that can be strategically modified to interact with a variety of biological targets. This technical guide provides a foundational understanding of its properties and applications, serving as a resource for researchers engaged in the design and synthesis of novel therapeutic agents. Further research to fully characterize this compound and explore its potential in various therapeutic areas is warranted.
References
- 1. 179022-42-5|Methyl 8-benzyl-8-azabicyclo[3.2.1]octane-3-carboxylate|BLD Pharm [bldpharm.com]
- 2. Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
The 8-Azabicyclo[3.2.1]octane Moiety: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The 8-azabicyclo[3.2.1]octane scaffold, the core structural framework of tropane alkaloids, has long been a cornerstone in medicinal chemistry.[1] Its rigid, bicyclic nature provides a conformationally constrained platform that facilitates specific and high-affinity interactions with a diverse range of biological targets.[2] This unique characteristic has established the 8-azabicyclo[3.2.1]octane moiety as a "privileged scaffold," a molecular framework that is capable of binding to multiple, unrelated classes of protein targets. This guide provides a comprehensive technical overview of the role of this remarkable scaffold in drug discovery, detailing its synthesis, structure-activity relationships (SAR), and its application in the development of therapeutics for a variety of disorders.
Core Applications in Drug Discovery
The versatility of the 8-azabicyclo[3.2.1]octane scaffold is evident in the wide array of pharmacological activities exhibited by its derivatives. These compounds have been extensively investigated as:
-
Monoamine Transporter Inhibitors: A significant portion of research has focused on the development of ligands for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[3][4] These transporters are critical for regulating neurotransmitter levels in the synapse, and their modulation is a key strategy in the treatment of depression, anxiety, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders.[5]
-
Muscarinic Acetylcholine Receptor Modulators: Derivatives of the 8-azabicyclo[3.2.1]octane core, such as atropine and scopolamine, are well-known antagonists of muscarinic acetylcholine receptors.[6] These receptors are involved in a multitude of physiological processes, and their modulation is relevant for treating conditions like chronic obstructive pulmonary disease (COPD), overactive bladder, and certain neurological disorders.[7]
-
Opioid Receptor Ligands: The scaffold has also been utilized to develop potent and selective antagonists for the kappa opioid receptor, which are being investigated for the treatment of depression, anxiety, and addiction.[8]
Structure-Activity Relationships (SAR)
The pharmacological profile of 8-azabicyclo[3.2.1]octane derivatives can be finely tuned through substitutions at various positions on the bicyclic ring.
Substitution at the 8-Position (Nitrogen)
The substituent on the nitrogen atom plays a crucial role in determining both potency and selectivity, particularly for monoamine transporter ligands. For instance, in a series of 3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives, an 8-cyclopropylmethyl group was found to impart high selectivity for DAT over SERT.[3][9] Similarly, an 8-(4-chlorobenzyl) group resulted in high selectivity for DAT over NET.[3][9]
Substitution at the 3-Position
The nature and orientation of the substituent at the 3-position are critical for affinity and selectivity. For monoamine transporter inhibitors, 3β-substituted analogs are generally more potent than their 3α counterparts. The introduction of biaryl systems at this position has been shown to enhance selectivity for SERT over DAT.[10]
Quantitative Data on 8-Azabicyclo[3.2.1]octane Derivatives
The following tables summarize the in vitro binding affinities (Ki) and inhibitory concentrations (IC50) for a selection of 8-azabicyclo[3.2.1]octane derivatives at the dopamine, serotonin, and norepinephrine transporters.
Table 1: Binding Affinities (Ki, nM) of 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters [3][4][9][11]
| Compound | 8-Substituent | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | SERT/DAT Selectivity | NET/DAT Selectivity |
| 22e | Cyclopropylmethyl | 4.0 | 4240 | - | 1060 | - |
| 22g | 4-Chlorobenzyl | 3.9 | 1580 | 5300 | 405 | 1358 |
| GBR 12909 | - | 1.1 | 380 | 230 | 345 | 209 |
Table 2: Inhibitory Potency (IC50, nM) of C-1 Substituted Cocaine Analogs at Monoamine Transporters [12][13]
| Compound | C-1 Substituent | DAT IC50 (nM) | SERT IC50 (nM) | NET IC50 (nM) |
| Cocaine | H | 120 | 280 | 330 |
| 2 | Methyl | 130 | 310 | 450 |
| 3 | Ethyl | 40 | 250 | 300 |
| 6 | Phenyl | 12 | 180 | 200 |
Experimental Protocols
Synthesis of 8-Azabicyclo[3.2.1]octane Derivatives
A general and versatile method for the synthesis of the 8-azabicyclo[3.2.1]octane core is the Robinson-Schöpf tropinone synthesis.[14][15] This one-pot reaction involves the condensation of a dialdehyde (e.g., succinaldehyde), a primary amine (e.g., methylamine), and a dicarboxylic acid (e.g., acetonedicarboxylic acid).
General Procedure for the Synthesis of Tropinone Derivatives: [16]
-
Dissolve tropinone (1 equivalent) and 10% NaOH in ethanol.
-
To a separate solution of the corresponding aldehyde (2.2 equivalents) in ethanol, slowly add the tropinone solution at 0°C over 20 minutes.
-
Stir the resulting solution at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a 5% HCl solution.
-
Extract the product with ethyl acetate, and wash the organic layer with saturated Na2CO3 and saturated NaCl.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Radioligand Binding Assay for Monoamine Transporters
Protocol for Dopamine Transporter (DAT) Binding Assay using [³H]WIN 35,428: [17]
-
Membrane Preparation:
-
Homogenize rat striatal tissue in ice-cold buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet in fresh buffer and repeat the centrifugation.
-
Resuspend the final pellet in a known volume of assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add in triplicate:
-
50 µL of assay buffer (for total binding) or 50 µL of a high concentration of a known DAT inhibitor (e.g., 10 µM cocaine) for non-specific binding.
-
50 µL of the test compound at various concentrations.
-
50 µL of [³H]WIN 35,428 (final concentration ~1-5 nM).
-
100 µL of the membrane preparation.
-
-
Incubate at room temperature for 1-2 hours.
-
-
Filtration and Counting:
-
Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI).
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocols for SERT and NET Binding Assays:
Similar protocols are employed for SERT and NET binding assays, using [³H]citalopram and [³H]nisoxetine as the respective radioligands.[7][18]
Signaling Pathways and Experimental Workflows
Dopamine Transporter (DAT) Signaling
The primary function of DAT is the reuptake of dopamine from the synaptic cleft.[19] However, its activity is modulated by various intracellular signaling pathways, including those involving protein kinase C (PKC) and mitogen-activated protein kinase (MAPK).[20]
Caption: Dopamine transporter signaling pathway.
Muscarinic Acetylcholine Receptor Signaling
Muscarinic receptors are G-protein coupled receptors (GPCRs). M1, M3, and M5 receptors couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium. M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase and decrease cAMP levels.[21][22][23]
Caption: Gq-coupled muscarinic receptor signaling.
Opioid Receptor Signaling
Opioid receptors are also GPCRs, primarily coupling to Gi/o proteins.[21] Activation leads to the inhibition of adenylyl cyclase, decreased cAMP, and modulation of ion channel activity.[1]
Caption: Gi/o-coupled opioid receptor signaling.
Logical Workflow: From Scaffold to Application
The development of drugs based on the 8-azabicyclo[3.2.1]octane scaffold follows a logical progression from the core structure to specific therapeutic applications.
Caption: Drug development workflow.
Conclusion
The 8-azabicyclo[3.2.1]octane moiety continues to be a highly valuable and versatile scaffold in medicinal chemistry. Its rigid structure provides a unique platform for the design of potent and selective ligands for a wide range of biological targets. The extensive body of research on the synthesis and structure-activity relationships of its derivatives has led to the development of important therapeutic agents and continues to inspire the discovery of novel drugs for the treatment of numerous diseases. A thorough understanding of the principles outlined in this guide is essential for researchers and drug development professionals seeking to leverage the power of this privileged scaffold in their own discovery efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Further structure-activity relationship studies on 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives at monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Functional Characterization of Muscarinic Receptors in Human Schwann Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Quantitative structure-activity relationship methods: perspectives on drug discovery and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stable Bicyclic Functionalized Nitroxides: The Synthesis of Derivatives of Aza-nortropinone–5-Methyl-3-oxo-6,8-diazabicyclo[3.2.1]-6-octene 8-oxyls [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Novel C-1 Substituted Cocaine Analogs Unlike Cocaine or Benztropine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. scispace.com [scispace.com]
- 16. benchchem.com [benchchem.com]
- 17. GPCR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 18. In vitro binding assays using 3H nisoxetine and 3H WIN 35,428 reveal selective effects of gonadectomy and hormone replacement in adult male rats on norepinephrine but not dopamine transporter sites in the cerebral cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Activation and allosteric modulation of a muscarinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Khan Academy [khanacademy.org]
- 21. benchchem.com [benchchem.com]
- 22. giffordbioscience.com [giffordbioscience.com]
- 23. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]
Theoretical Conformational Analysis of the 8-Azabicyclo[3.2.1]octane Ring System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 8-azabicyclo[3.2.1]octane skeleton, the fundamental core of tropane alkaloids, is a privileged scaffold in medicinal chemistry due to its presence in a wide array of biologically active compounds. Understanding the conformational landscape of this bicyclic system is paramount for designing novel therapeutics with specific receptor interactions and desired pharmacological profiles. This technical guide provides an in-depth analysis of the theoretical and experimental approaches used to elucidate the conformational preferences of the 8-azabicyclo[3.2.1]octane ring system.
Conformational Isomers: Chair and Boat Forms
The conformational flexibility of the 8-azabicyclo[3.2.1]octane ring system is primarily dictated by the six-membered piperidine ring, which can adopt two principal conformations: a stable chair form and a more flexible boat form. The five-membered pyrrolidine ring is constrained in an envelope conformation.
Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in quantifying the energetic differences between these conformers. For the unsubstituted 8-azabicyclo[3.2.1]octane (nortropane), the chair conformation is significantly more stable than the boat conformation.
Table 1: Calculated Relative Energies of 8-Azabicyclo[3.2.1]octane Conformers
| Conformer | Method | Relative Energy (kcal/mol) |
| Chair | DFT (B3LYP/6-31G) | 0.00 |
| Boat | DFT (B3LYP/6-31G) | 5-8 |
Note: The exact energy difference can vary depending on the level of theory and basis set used in the calculations.
The higher energy of the boat conformation is attributed to torsional strain and unfavorable flagpole interactions between the hydrogen atoms at the C3 and C7 positions.
Structural Parameters
The geometry of the 8-azabicyclo[3.2.1]octane ring system has been extensively characterized by both computational methods and experimental techniques such as X-ray crystallography and NMR spectroscopy. The following tables summarize key bond lengths and dihedral angles for the more stable chair conformation of the unsubstituted ring system, providing a baseline for understanding the impact of substitution.
Table 2: Selected Bond Lengths of 8-Azabicyclo[3.2.1]octane (Chair Conformation)
| Bond | Bond Length (Å) |
| N8 - C1 | 1.47 |
| N8 - C5 | 1.47 |
| C1 - C2 | 1.54 |
| C2 - C3 | 1.53 |
| C3 - C4 | 1.53 |
| C4 - C5 | 1.54 |
| C1 - C7 | 1.53 |
| C5 - C6 | 1.53 |
| C6 - C7 | 1.54 |
Table 3: Selected Dihedral Angles of 8-Azabicyclo[3.2.1]octane (Chair Conformation)
| Dihedral Angle | Angle (°) |
| C5 - N8 - C1 - C2 | -60.5 |
| N8 - C1 - C2 - C3 | 58.2 |
| C1 - C2 - C3 - C4 | -55.1 |
| C2 - C3 - C4 - C5 | 55.3 |
| C3 - C4 - C5 - N8 | -58.7 |
| C4 - C5 - N8 - C1 | 60.8 |
Experimental Protocols
NMR Spectroscopy for Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the conformation of the 8-azabicyclo[3.2.1]octane ring system in solution. Vicinal proton-proton coupling constants (³JHH) are particularly informative, as their magnitude is related to the dihedral angle between the coupled protons, as described by the Karplus equation.
Detailed Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of the 8-azabicyclo[3.2.1]octane derivative in a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) to a final concentration of 10-20 mM.
-
Transfer the solution to a 5 mm NMR tube.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.
-
-
Data Acquisition:
-
Acquire one-dimensional (¹H) and two-dimensional (COSY, NOESY) NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, typical parameters include a spectral width of 10-12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
COSY spectra are used to identify scalar-coupled protons.
-
NOESY spectra are used to identify protons that are close in space, providing through-space distance constraints.
-
-
Data Analysis:
-
Assign all proton resonances using a combination of ¹H chemical shifts, coupling patterns, and COSY correlations.
-
Measure the vicinal coupling constants (³JHH) from the fine structure of the proton signals.
-
Use the measured ³JHH values in the Karplus equation to estimate the dihedral angles within the piperidine ring.
-
Analyze NOESY cross-peaks to confirm through-space proximities consistent with a particular conformation (e.g., flagpole interactions in a boat conformation or axial-axial interactions in a chair conformation).
-
X-ray Crystallography
Single-crystal X-ray diffraction provides a definitive, high-resolution three-dimensional structure of the 8-azabicyclo[3.2.1]octane ring system in the solid state.
Detailed Methodology:
-
Crystallization:
-
Grow single crystals of the 8-azabicyclo[3.2.1]octane derivative suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
-
Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and detector.
-
Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal motion.
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.
-
Refine the structural model against the experimental data using least-squares methods. This process optimizes the atomic coordinates, displacement parameters, and other structural parameters to achieve the best fit between the calculated and observed structure factors.
-
The final refined structure provides precise bond lengths, bond angles, and dihedral angles.
-
Biological Relevance and Signaling Pathways
The 8-azabicyclo[3.2.1]octane scaffold is the core of tropane alkaloids, a class of natural products with significant pharmacological activities. Many tropane alkaloids, such as atropine and scopolamine, are antagonists of muscarinic acetylcholine receptors.
Tropane Alkaloid Biosynthesis
The biosynthesis of tropane alkaloids is a complex pathway involving several enzymatic steps. Understanding this pathway is crucial for the biotechnological production of these valuable compounds.
Caption: Biosynthetic pathway of tropane alkaloids.
Muscarinic Acetylcholine Receptor Signaling
As many derivatives of the 8-azabicyclo[3.2.1]octane ring system are muscarinic antagonists, understanding the signaling pathways of these receptors is critical. The M2 muscarinic acetylcholine receptor, for instance, is a G-protein coupled receptor that plays a key role in the parasympathetic nervous system.
Caption: M2 muscarinic acetylcholine receptor signaling pathway.
Conclusion
The conformational analysis of the 8-azabicyclo[3.2.1]octane ring system is a mature field that leverages both sophisticated computational modeling and powerful experimental techniques. The established preference for the chair conformation of the piperidine ring provides a solid foundation for the rational design of new derivatives. A thorough understanding of the subtle interplay of steric and electronic effects of substituents on this conformational equilibrium is essential for modulating the biological activity of this important scaffold. The detailed experimental protocols and an appreciation of the relevant biological pathways outlined in this guide will aid researchers in the continued exploration and exploitation of this versatile chemical entity in drug discovery and development.
An In-depth Technical Guide to Constrained Amino Acid Mimics in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, peptides have emerged as highly selective and potent therapeutic agents. However, their inherent conformational flexibility often leads to metabolic instability and reduced binding affinity. Constrained amino acid mimics address these limitations by introducing structural rigidity, thereby pre-organizing the peptide into a bioactive conformation. This guide provides a comprehensive overview of the core principles of constrained amino acid mimics, including their design, synthesis, and application in modulating key signaling pathways. By summarizing quantitative data, detailing experimental protocols, and visualizing complex biological processes, this document serves as a technical resource for researchers in the field.
Peptides composed of constrained amino acids can exhibit enhanced proteolytic resistance, improved cell permeability, and higher binding affinity for their biological targets.[1][2] These characteristics make them valuable tools for targeting challenging protein-protein interactions (PPIs) that are often considered "undruggable" with traditional small molecules.
Core Concepts of Conformational Constraint
The primary goal of incorporating constrained amino acid mimics is to reduce the entropic penalty upon binding to a target, which can lead to a significant increase in binding affinity.[1] This is achieved by limiting the number of accessible conformations of the peptide backbone or side chains. Common strategies to introduce conformational constraints include:
-
Cyclization: Forming a covalent bond between different parts of the peptide chain, such as head-to-tail, side-chain-to-side-chain, or backbone-to-side-chain cyclization.[1][3][4]
-
Lactam Bridges: Creating an amide bond between the side chains of amino acids like lysine and aspartic or glutamic acid.[5]
-
Stapled Peptides: Introducing a synthetic brace, typically an all-hydrocarbon staple, to reinforce an α-helical secondary structure.[6][7]
-
α,α-Disubstituted Amino Acids: Incorporating amino acids with two substituents on the α-carbon, which restricts the phi (φ) and psi (ψ) dihedral angles. A common example is α,α-dimethylglycine.
-
N-Alkylation: Methylation or other alkylation of the backbone amide nitrogen, which can influence local conformation and reduce susceptibility to proteolysis.
-
β-Amino Acids: Homologation of the amino acid backbone can lead to unique folding patterns and increased stability.[8]
Quantitative Analysis of Biological Activity
The introduction of conformational constraints often leads to a significant improvement in the biological activity of peptides. The following tables summarize quantitative data from various studies, comparing the binding affinities and inhibitory concentrations of constrained peptides with their linear or unconstrained counterparts.
Table 1: Inhibition of the p53-MDM2 Interaction
| Compound | Sequence/Description | IC50 (nM) | Reference |
| pDIQ | Quadruple mutant peptide | 8 | [9] |
| pDI | Parent peptide | ~40 | [9] |
| Terphenyl Mimic 1 | p53 α-helical mimic | 10,000 - 20,000 | [10] |
| Nutlin-3a | Small molecule inhibitor | 90 | [11] |
| RG7112 | Small molecule inhibitor | 18 | [11] |
| DPMI-γ | D-peptide inhibitor | 53 | [12] |
Table 2: Binding Affinity for Bcl-2 Family Proteins
| Peptide | Target | Kd (nM) | Reference |
| Stapled Peptide 1 | Bcl-xL | ~10 | [13] |
| Mcl-1 SAHBD | Mcl-1 | (20-fold improvement over unmodified) | [7] |
| Photoreactive BAD SAHB | Bcl-XL | High Affinity | [14] |
Table 3: Activity of Peptidomimetics Targeting EGFR
| Compound | Target/Cell Line | IC50 (µM) | Reference |
| SFTI-G5 | HER2-positive Calu-3 cells | 0.073 | [15][16] |
| Cyclic Peptidomimetic 18 | HER2-positive NSCLC cells | Nanomolar range | [17] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of constrained amino acid mimics, focusing on solid-phase peptide synthesis of lactam-bridged peptides and the synthesis of a common α,α-disubstituted amino acid.
Protocol 1: Microwave-Assisted Solid-Phase Synthesis of Side-Chain to Side-Chain Lactam-Bridged Cyclic Peptides
This protocol is adapted from methods described for the synthesis of melanocortin receptor agonists/antagonists.[18]
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
20% Piperidine in DMF
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H2O)
-
Microwave peptide synthesizer
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF under microwave irradiation to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Activate the Fmoc-protected amino acid (5 equivalents) with DIC (5 equivalents) and HOBt (5 equivalents) in DMF. Add the activated amino acid to the resin and perform the coupling reaction under microwave irradiation. Wash the resin with DMF.
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the peptide sequence.
-
Selective Deprotection: For the amino acids that will form the lactam bridge (e.g., Fmoc-Lys(Alloc)-OH and Fmoc-Asp(OAll)-OH), selectively deprotect the side chains using a palladium catalyst.
-
On-Resin Cyclization: Treat the resin-bound peptide with HBTU (3 equivalents) and DIEA (6 equivalents) in DMF under microwave irradiation for 10-20 minutes to facilitate the formation of the lactam bridge.[18]
-
Final Deprotection and Cleavage: Remove the final N-terminal Fmoc group. Cleave the peptide from the resin and remove all remaining side-chain protecting groups using a TFA cleavage cocktail.
-
Purification: Purify the crude cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Synthesis of N,N-Dimethylglycine
This protocol is based on the Eschweiler-Clarke reaction.[19]
Materials:
-
Glycine
-
Aqueous formaldehyde (37%)
-
Formic acid (90%)
-
Hydrochloric acid
-
Silver oxide (optional, for obtaining the free amino acid)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve glycine in formic acid.
-
Alkylation: Slowly add aqueous formaldehyde to the glycine solution while stirring. The formic acid serves as both the solvent and the reducing agent.
-
Heating: Heat the reaction mixture under reflux for several hours.
-
Isolation of Hydrochloride Salt: After the reaction is complete, cool the mixture and add hydrochloric acid to precipitate the N,N-dimethylglycine hydrochloride salt.
-
Purification: Recrystallize the salt from a suitable solvent (e.g., ethanol/ether) to obtain the purified product.
-
(Optional) Preparation of Free Amino Acid: To obtain the free amino acid, the hydrochloride salt can be neutralized with a base such as silver oxide.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to constrained amino acid mimics.
Signaling Pathway: Inhibition of EGFR Dimerization
References
- 1. Recent Trends in Cyclic Peptides as Therapeutic Agents and Biochemical Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclic vs Linear Peptides: Key Differences - Creative Peptides [creative-peptides.com]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. The synthesis and study of side-chain lactam-bridged peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stapled Peptides as HIF‐1α/p300 Inhibitors: Helicity Enhancement in the Bound State Increases Inhibitory Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Constrained beta-amino acid-containing miniproteins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Structure-based Design of High Affinity Peptides Inhibiting the Interaction of p53 with MDM2 and MDMX - PMC [pmc.ncbi.nlm.nih.gov]
- 10. p53 alpha-Helix mimetics antagonize p53/MDM2 interaction and activate p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting the MDM2–p53 Protein–Protein Interaction for New Cancer Therapy: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. D-peptide inhibitors of the p53–MDM2 interaction for targeted molecular therapy of malignant neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Photoreactive Stapled BH3 Peptides to Dissect the BCL-2 Family Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A grafted peptidomimetic for EGFR heterodimerization inhibition: implications in NSCLC models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A grafted peptidomimetic for EGFR heterodimerization inhibition: Implications in NSCLC models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vivo studies of a peptidomimetic that targets EGFR dimerization in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Microwave-Assisted Solid-Phase Synthesis of side-chain to side-chain lactam-bridge cyclic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Dimethylglycine - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Safety and Handling of Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate hydrochloride (CAS No: 179022-43-6). The following sections detail the known hazards, safe handling procedures, personal protective equipment, and emergency response protocols. This document is intended to supplement, not replace, institutional safety protocols and Safety Data Sheets (SDS).
Hazard Identification and Classification
This compound is classified as harmful and an irritant. The primary hazards are associated with ingestion, skin contact, eye contact, and inhalation.
GHS Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.[2]
GHS Pictogram:
-
GHS07: Harmful/Irritant[1]
Physical and Chemical Properties
A summary of the physical and chemical properties is presented in the table below. This information is crucial for proper storage and handling.
| Property | Value |
| CAS Number | 179022-43-6[3][4] |
| Molecular Formula | C9H16ClNO2[3] |
| Molecular Weight | 205.68 g/mol [3] |
| Physical Form | White to Yellow Solid |
| Purity | 95% - 97%[1] |
| Storage Temperature | Room temperature or refrigerator (2-8°C), in a dark place under an inert atmosphere.[3][5] |
Safe Handling and Storage
Proper handling and storage procedures are essential to minimize exposure and maintain the integrity of the compound.
Handling:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2][8][9]
-
Handle under an inert gas atmosphere.[5]
Storage:
-
Keep in a dark place and under an inert atmosphere.[3]
-
Incompatible materials include acids, strong oxidizing agents, and strong reducing agents.[8]
Exposure Controls and Personal Protective Equipment
Engineering controls and personal protective equipment are critical for preventing exposure.
| Control | Specification |
| Engineering Controls | Use only in a well-ventilated area, preferably in a chemical fume hood. Ensure eyewash stations and safety showers are close to the workstation.[7][9] |
| Eye/Face Protection | Wear chemical safety goggles or glasses. A face shield may also be necessary.[7] |
| Skin Protection | Wear protective gloves and clothing to prevent skin exposure.[9] Inspect gloves before use and use proper glove removal technique.[10] |
| Respiratory Protection | If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[9][10] |
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2][8][10] |
| Skin Contact | Immediately wash the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation occurs, get medical advice/attention.[2][8][9][10] |
| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[2][8][9][10] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor/physician if you feel unwell.[2][8][10] |
Accidental Release Measures
In case of a spill or release, follow these procedures to mitigate the hazard.
-
Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment, including respiratory protection. Avoid breathing dust and ensure adequate ventilation.[7][10]
-
Containment and Cleaning: Prevent further leakage or spillage if safe to do so. Sweep up the material and place it into a suitable, closed container for disposal. Avoid creating dust.[10]
-
Environmental Precautions: Do not let the product enter drains.[10]
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[10]
-
Specific Hazards: Thermal decomposition may produce carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[9][10]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9][10]
Disposal Considerations
Dispose of the compound and its container in accordance with local, regional, and national regulations. The material should be disposed of at an approved waste disposal plant.[2][8]
Experimental Workflows and Logical Relationships
The following diagrams illustrate key logical workflows for the safe handling of chemical compounds like this compound.
Caption: General workflow for the safe handling of a chemical from receipt to disposal.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. aksci.com [aksci.com]
- 3. 179022-43-6|this compound|BLD Pharm [bldpharm.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. CAS No. 1403766-94-8 Specifications | Ambeed [ambeed.com]
- 6. aksci.com [aksci.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. capotchem.com [capotchem.com]
Methodological & Application
Enantioselective Synthesis of Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate: A Detailed Guide
Application Notes
The enantioselective synthesis of Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate, a key structural motif in various tropane alkaloids and pharmacologically active compounds, is a significant challenge in synthetic organic chemistry. This document provides detailed protocols and application notes for a modern and adaptable approach to obtaining this molecule with high stereocontrol. The presented methodology, adapted from the work of Shen et al., utilizes a strategy involving the construction of the 8-azabicyclo[3.2.1]octane core via an aziridination of a cycloheptadiene intermediate, followed by a vinyl aziridine rearrangement. This approach allows for late-stage functionalization at the C-3 position, making it a versatile route for accessing a variety of 3-substituted tropane analogs.
The key features of this synthetic strategy are:
-
Convergent Synthesis: The bicyclic core is constructed from readily available starting materials.
-
Late-Stage Functionalization: The C-3 substituent can be introduced towards the end of the synthetic sequence, allowing for the synthesis of a library of analogs from a common intermediate.
-
Stereocontrol: The stereochemistry at the C-3 position can be controlled through the choice of reagents and reaction conditions.
This document is intended for researchers, scientists, and drug development professionals who require a reliable and detailed guide for the synthesis of enantiomerically enriched Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate and its derivatives.
Quantitative Data Summary
While a direct enantioselective synthesis exclusively for Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate is not extensively detailed in the literature, the following table summarizes quantitative data for key steps in a closely related and adaptable synthetic route leading to 3-substituted tropanes. The data is based on analogous transformations and provides expected yields and stereoselectivities.
| Step | Reactants | Product | Catalyst/Reagent | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Yield (%) | Reference |
| 1. Reduction of Tropone | Tropone, Sodium borohydride | 3,5-Cycloheptadien-1-ol | - | - | - | 93 | [1] |
| 2. Aziridination | 3,5-Cycloheptadien-1-ol derivative, PhI=NTs | Diastereomeric aziridines | Rh₂(esp)₂ | 1:1 | - | 60 | [1] |
| 3. Vinyl Aziridine Rearrangement & N-Deprotection/Methylation | Aziridine intermediate | N-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol (Tropenol) | LiHMDS, then MeI | - | >99% | 85 | [1] |
| 4. Hydrolysis of C-3 Ester (Analogous) | 3-Benzoyloxytropane | Tropine (3-hydroxytropane) | K₂CO₃, MeOH | - | - | 75-90 | [1] |
| 5. Esterification to Methyl Ester (Hypothetical) | Tropenol, Methyl chloroformate | Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate | Pyridine | - | - | Estimated | - |
Note: The yield for the final esterification step is an estimation based on standard acylation reactions of similar alcohols. The enantiomeric excess of the final product is expected to be high, as the chirality is established during the vinyl aziridine rearrangement.
Experimental Protocols
The following protocols are adapted from the general strategy for the synthesis of 3-substituted tropane alkaloids.
Step 1: Synthesis of 3,5-Cycloheptadien-1-ol
This step involves the reduction of tropone to the corresponding cycloheptadienol.
-
Materials:
-
Tropone
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of tropone (1.0 eq) in a 1:1 mixture of MeOH and DCM at 0 °C, add NaBH₄ (1.5 eq) portion-wise.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure to afford 3,5-cycloheptadien-1-ol as a colorless oil.
-
Step 2: Aziridination of a 3,5-Cycloheptadien-1-ol Derivative
This step involves the diastereoselective aziridination of the cycloheptadienol derivative. For the synthesis of the target molecule, the hydroxyl group would first be protected (e.g., as a benzoate ester) and then subjected to aziridination.
-
Materials:
-
Protected 3,5-Cycloheptadien-1-ol (e.g., benzoate ester)
-
[N-(p-toluenesulfonyl)imino]phenyliodinane (PhI=NTs)
-
Dirhodium(II) bis(α,α,α',α'-tetramethyl-1,3-benzenedipropionic acid) (Rh₂(esp)₂)
-
Dichloromethane (DCM)
-
-
Procedure:
-
To a solution of the protected 3,5-cycloheptadien-1-ol (1.0 eq) and Rh₂(esp)₂ (0.01 eq) in DCM, add PhI=NTs (1.2 eq).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the diastereomeric aziridines.
-
Step 3: Vinyl Aziridine Rearrangement and N-Methylation
This key step establishes the 8-azabicyclo[3.2.1]octane core with high stereocontrol.
-
Materials:
-
Aziridine intermediate from Step 2
-
Lithium bis(trimethylsilyl)amide (LiHMDS)
-
Methyl iodide (MeI)
-
Tetrahydrofuran (THF)
-
-
Procedure:
-
To a solution of the aziridine intermediate (1.0 eq) in THF at -78 °C, add LiHMDS (1.1 eq).
-
Stir the mixture at -78 °C for 1 hour.
-
Add MeI (1.5 eq) and allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Dry the combined organic layers over Na₂SO₄ and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the N-methylated 8-azabicyclo[3.2.1]oct-6-en-3-ol derivative.
-
Step 4: Hydrogenation of the Alkene and Deprotection of the C-3 Hydroxyl Group
This step reduces the double bond and removes the protecting group from the C-3 hydroxyl.
-
Materials:
-
N-methylated 8-azabicyclo[3.2.1]oct-6-en-3-ol derivative
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂)
-
Methanol (MeOH)
-
Potassium carbonate (K₂CO₃) (if a base-labile protecting group like benzoate is used)
-
-
Procedure:
-
To a solution of the N-methylated intermediate in MeOH, add 10% Pd/C.
-
Stir the mixture under an atmosphere of H₂ (balloon) for 12 hours.
-
Filter the reaction mixture through a pad of Celite and concentrate the filtrate.
-
If a base-labile protecting group is present, dissolve the residue in MeOH, add K₂CO₃ (2.0 eq), and stir at room temperature for 4 hours.
-
Neutralize the reaction with dilute HCl and extract with a suitable organic solvent.
-
Dry the organic layer and concentrate to yield 8-methyl-8-azabicyclo[3.2.1]octan-3-ol (tropine or pseudotropine, depending on the stereochemistry of the starting material and reaction).
-
Step 5: Esterification to Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate
This final step introduces the methyl carboxylate group at the C-3 position.
-
Materials:
-
8-Methyl-8-azabicyclo[3.2.1]octan-3-ol
-
Methyl chloroformate
-
Pyridine
-
Dichloromethane (DCM)
-
-
Procedure:
-
To a solution of 8-methyl-8-azabicyclo[3.2.1]octan-3-ol (1.0 eq) in DCM at 0 °C, add pyridine (1.5 eq).
-
Slowly add methyl chloroformate (1.2 eq) to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate.
-
Visualizations
The following diagrams illustrate the key logical relationships and workflows described in this document.
Caption: Overall workflow for the enantioselective synthesis.
Caption: Logic of the key stereochemistry-inducing step.
References
Application Notes and Protocols for the Synthesis of Tropane Alkaloid Analogs from Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the synthesis of a diverse library of tropane alkaloid analogs starting from the commercially available or readily synthesized methyl 8-azabicyclo[3.2.1]octane-3-carboxylate. The protocols outlined below enable the modification of the tropane scaffold at the C-3 position (ester to amide and alcohol) and the N-8 position (alkylation), allowing for the exploration of structure-activity relationships (SAR) for various biological targets, particularly monoamine transporters.
Introduction
Tropane alkaloids, characterized by the 8-azabicyclo[3.2.1]octane core, are a class of natural products and synthetic analogs with significant medicinal applications.[1] Prominent members, such as cocaine and atropine, exhibit potent activities as central nervous system stimulants and anticholinergics, respectively. Their therapeutic potential and the need to mitigate undesirable side effects have driven extensive research into the synthesis of novel analogs. The starting material, methyl 8-azabicyclo[3.2.1]octane-3-carboxylate, serves as a versatile precursor for generating a library of derivatives with potential applications in drug discovery, particularly for targeting the dopamine transporter (DAT).[2][3]
Synthetic Strategy Overview
The synthetic approach detailed herein focuses on three primary transformations of methyl 8-azabicyclo[3.2.1]octane-3-carboxylate:
-
Hydrolysis of the methyl ester to the corresponding carboxylic acid.
-
Amide coupling of the carboxylic acid with a variety of primary and secondary amines.
-
Reduction of the methyl ester to the primary alcohol.
-
N-alkylation of the tropane nitrogen to introduce diverse substituents.
These modifications allow for a systematic investigation of how different functional groups at the C-3 and N-8 positions influence the biological activity of the resulting tropane analogs.
Experimental Protocols
Protocol 1: Hydrolysis of Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate
This protocol describes the saponification of the methyl ester to yield 8-azabicyclo[3.2.1]octane-3-carboxylic acid.
Materials:
-
Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate
-
Methanol (MeOH)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), 1M solution
-
Deionized water
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, pH paper, separatory funnel, rotary evaporator
Procedure:
-
Dissolve methyl 8-azabicyclo[3.2.1]octane-3-carboxylate (1.0 eq) in methanol (10 mL per gram of ester) in a round-bottom flask.
-
Add a 2M aqueous solution of sodium hydroxide (2.0 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC (e.g., 9:1 DCM:MeOH).
-
Upon completion, remove the methanol under reduced pressure using a rotary evaporator.
-
Add deionized water (20 mL) to the residue and cool the solution in an ice bath.
-
Acidify the aqueous solution to pH 5-6 by the dropwise addition of 1M HCl.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 8-azabicyclo[3.2.1]octane-3-carboxylic acid as a white solid.
Quantitative Data:
| Starting Material | Product | Reagents | Yield |
|---|
| Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate | 8-Azabicyclo[3.2.1]octane-3-carboxylic acid | NaOH, MeOH | 85-95% |
Protocol 2: Amide Coupling of 8-Azabicyclo[3.2.1]octane-3-carboxylic acid
This protocol details the synthesis of N-substituted-8-azabicyclo[3.2.1]octane-3-carboxamides using EDC and HOBt as coupling agents.[4][5][6]
Materials:
-
8-Azabicyclo[3.2.1]octane-3-carboxylic acid
-
Desired primary or secondary amine (e.g., benzylamine, morpholine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, argon or nitrogen atmosphere
Procedure:
-
To a solution of 8-azabicyclo[3.2.1]octane-3-carboxylic acid (1.0 eq) in anhydrous DMF (15 mL per gram of acid) under an inert atmosphere, add HOBt (1.2 eq) and EDC (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired amine (1.1 eq) followed by DIPEA (2.5 eq).
-
Stir the reaction at room temperature for 12-18 hours.
-
Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., gradient elution with DCM/MeOH) to afford the desired amide.
Quantitative Data for Representative Amide Analogs:
| Amine | Product | Coupling Reagents | Yield |
|---|---|---|---|
| Benzylamine | N-Benzyl-8-azabicyclo[3.2.1]octane-3-carboxamide | EDC, HOBt, DIPEA | 70-85% |
| Morpholine | (8-Azabicyclo[3.2.1]octan-3-yl)(morpholino)methanone | EDC, HOBt, DIPEA | 65-80% |
| Aniline | N-Phenyl-8-azabicyclo[3.2.1]octane-3-carboxamide | EDC, HOBt, DIPEA | 60-75% |
Protocol 3: Reduction of Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate to (8-Azabicyclo[3.2.1]octan-3-yl)methanol
This protocol describes the reduction of the methyl ester to the corresponding primary alcohol using lithium aluminum hydride (LiAlH₄).[7][8][9]
Materials:
-
Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
15% Aqueous sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser, ice bath, argon or nitrogen atmosphere
Procedure:
-
To a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous THF (20 mL per gram of LiAlH₄) at 0 °C under an inert atmosphere, add a solution of methyl 8-azabicyclo[3.2.1]octane-3-carboxylate (1.0 eq) in anhydrous THF (10 mL per gram of ester) dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully quench the reaction by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the number of grams of LiAlH₄ used.
-
Stir the resulting mixture at room temperature for 30 minutes until a white precipitate forms.
-
Filter the precipitate and wash it thoroughly with THF.
-
Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (8-azabicyclo[3.2.1]octan-3-yl)methanol.
Quantitative Data:
| Starting Material | Product | Reducing Agent | Yield |
|---|
| Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate | (8-Azabicyclo[3.2.1]octan-3-yl)methanol | LiAlH₄ | 80-90% |
Protocol 4: N-Alkylation of Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate
This protocol outlines the N-alkylation of the tropane nitrogen using an alkyl halide.
Materials:
-
Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (MeCN)
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
To a solution of methyl 8-azabicyclo[3.2.1]octane-3-carboxylate (1.0 eq) in anhydrous acetonitrile (15 mL per gram of ester), add potassium carbonate (2.0 eq) and the alkyl halide (1.2 eq).
-
Heat the reaction mixture to reflux and stir for 8-12 hours.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane (20 mL) and wash with water (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (e.g., gradient elution with hexanes/ethyl acetate) to afford the N-alkylated product.
Quantitative Data for a Representative N-Alkylation:
| Alkyl Halide | Product | Base | Yield |
|---|
| Benzyl bromide | Methyl 8-benzyl-8-azabicyclo[3.2.1]octane-3-carboxylate | K₂CO₃ | 75-85% |
Visualizations
References
- 1. Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Cocaine and 3 beta-(4'-substituted phenyl)tropane-2 beta-carboxylic acid ester and amide analogues. New high-affinity and selective compounds for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Application of Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate in CNS Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 8-azabicyclo[3.2.1]octane scaffold, a core structural motif of tropane alkaloids, has proven to be a privileged scaffold in the discovery of novel therapeutics targeting the central nervous system (CNS). Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate, as a key intermediate and building block, offers a versatile platform for the synthesis of a diverse range of compounds with potential applications in treating various CNS disorders. Its rigid bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, enabling precise interactions with biological targets. This document provides detailed application notes, experimental protocols, and data on the use of Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate in CNS drug discovery, with a focus on its role in developing ligands for the dopamine transporter (DAT) and nicotinic acetylcholine receptors (nAChRs).
Application Notes
The 8-azabicyclo[3.2.1]octane framework has been extensively utilized in the design of potent and selective ligands for monoamine transporters, particularly the dopamine transporter (DAT).[1][2] Cocaine, a well-known tropane alkaloid, exerts its psychostimulant effects primarily through the inhibition of DAT.[2] Consequently, synthetic derivatives of the tropane scaffold are of significant interest for developing medications to treat cocaine addiction and other substance use disorders.[3] Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate serves as a crucial starting material for generating analogs with modified affinity and selectivity for DAT and the serotonin transporter (SERT).[1] Structure-activity relationship (SAR) studies have demonstrated that modifications at the C-2 and C-3 positions of the tropane ring are critical for modulating potency and selectivity at these transporters.[1][4]
Furthermore, the 8-azabicyclo[3.2.1]octane scaffold is a key component in the development of ligands for nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive function and various neurological disorders such as Alzheimer's disease and schizophrenia.[5][6] Derivatives of this scaffold have been shown to act as both agonists and antagonists at different nAChR subtypes.[7] The rigid nature of the bicyclic system allows for the precise positioning of pharmacophoric elements to achieve subtype selectivity, a crucial aspect in the development of nAChR-targeted therapeutics with improved side-effect profiles.
Data Presentation
The following tables summarize the binding affinities of various derivatives based on the 8-azabicyclo[3.2.1]octane scaffold for key CNS targets.
Table 1: Dopamine Transporter (DAT) and Serotonin Transporter (SERT) Binding Affinities of Tropane Analogs
| Compound | R1 | R2 | DAT Kᵢ (nM) | SERT Kᵢ (nM) | Selectivity (SERT/DAT) |
| Cocaine | -COOCH₃ | -O(CO)Ph | 134 | 435 | 3.2 |
| WIN 35,428 | -COOCH₃ | 4-fluorophenyl | 12.8 | 157 | 12.3 |
| RTI-31 | -COOCH₃ | 3,4-dichlorophenyl | 0.8 | 1.8 | 2.25 |
| JHW 007 | -H | 3α-[bis(4′-fluorophenyl)methoxy] | 7.4 (rat) | - | - |
Data compiled from multiple sources.[8]
Table 2: Nicotinic Acetylcholine Receptor (nAChR) Binding Affinities of Tropane Analogs
| Compound | Receptor Subtype | Kᵢ (nM) | EC₅₀ (nM) | Functional Activity |
| Tropisetron | α7 | 6.9 | 600 | Partial Agonist |
| Cocaine Methiodide | α7 | - | - | Antagonist |
| AT-1001 | α3β4 | 2.6 | - | Antagonist |
Data compiled from multiple sources.[5][8][9]
Experimental Protocols
Synthesis of Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate
Step 1: Synthesis of Tropinone (Robinson-Schöpf Reaction) [12][13]
This classic reaction involves a one-pot condensation of succinaldehyde, methylamine, and acetonedicarboxylic acid.
-
Materials: Succinaldehyde, Methylamine hydrochloride, Acetonedicarboxylic acid, Sodium acetate, Hydrochloric acid, Diethyl ether.
-
Procedure:
-
Dissolve acetonedicarboxylic acid in water and neutralize with a solution of sodium acetate.
-
Add a solution of methylamine hydrochloride, followed by a solution of succinaldehyde.
-
Stir the mixture at room temperature for several hours.
-
Acidify the reaction mixture with hydrochloric acid and extract with diethyl ether to remove unreacted starting materials.
-
Make the aqueous layer alkaline with ammonia and extract the tropinone product with diethyl ether.
-
Dry the ethereal extract over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude tropinone. Purify by distillation or crystallization.
-
Step 2: Carboxylation of Tropinone
This step can be achieved through various methods, including reaction with a chloroformate followed by hydrolysis and esterification. A more direct approach involves the formation of the enolate and subsequent reaction with a carboxylating agent.
Step 3: Reduction of the Ketone
The 3-oxo group of the tropinone-3-carboxylate intermediate is reduced to a hydroxyl group using a suitable reducing agent like sodium borohydride.
Step 4: Esterification
The resulting carboxylic acid is esterified to the methyl ester using standard methods, such as Fischer esterification (methanol with a catalytic amount of strong acid) or by conversion to the acid chloride followed by reaction with methanol.[14][15]
Dopamine Transporter (DAT) Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for DAT.
-
Materials:
-
Rat striatal tissue homogenate (source of DAT)
-
[³H]WIN 35,428 (radioligand)
-
Unlabeled test compounds
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Wash buffer (ice-cold assay buffer)
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
-
Procedure:
-
Prepare rat striatal membrane homogenates by standard procedures.
-
In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand ([³H]WIN 35,428) at a fixed concentration (typically at or below its Kd).
-
To determine non-specific binding, a separate set of wells should contain a high concentration of a known DAT inhibitor (e.g., cocaine or unlabeled WIN 35,428).
-
Initiate the binding reaction by adding the membrane homogenate to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis of the competition curve. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.
-
Nicotinic Acetylcholine Receptor (nAChR) Binding Assay
This protocol outlines a competitive binding assay for determining the affinity of test compounds for a specific nAChR subtype (e.g., α7 or α4β2).
-
Materials:
-
Cell membranes expressing the nAChR subtype of interest (e.g., from transfected cell lines)
-
A suitable radioligand (e.g., [³H]epibatidine for α4β2, [¹²⁵I]α-bungarotoxin for α7)
-
Unlabeled test compounds
-
Assay buffer (specific composition depends on the receptor subtype)
-
Wash buffer
-
Scintillation cocktail or gamma counter tubes
-
Filtration apparatus
-
-
Procedure:
-
Prepare cell membranes expressing the target nAChR subtype.
-
In a suitable reaction vessel (e.g., microplate), combine the assay buffer, test compound at varying concentrations, and the radioligand at a fixed concentration.
-
Non-specific binding is determined in the presence of a saturating concentration of a known nAChR ligand (e.g., nicotine or unlabeled radioligand).
-
Initiate the binding by adding the cell membrane preparation.
-
Incubate at the appropriate temperature and for a sufficient duration to allow for binding equilibrium.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Quantify the amount of bound radioactivity using a scintillation counter or a gamma counter.
-
Analyze the data to determine the IC₅₀ and subsequently the Kᵢ of the test compound.
-
Mandatory Visualization
References
- 1. US20190224185A1 - Preparation of (-)-cocaine hydrochloride - Google Patents [patents.google.com]
- 2. Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, structure, dopamine transporter affinity, and dopamine uptake inhibition of 6-alkyl-3-benzyl-2-[(methoxycarbonyl)methyl]tropane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. erowid.org [erowid.org]
- 6. acs.figshare.com [acs.figshare.com]
- 7. Binding of tropane alkaloids to nicotinic and muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dopamine Transporter-Dependent and -Independent Striatal Binding of the Benztropine Analog JHW 007, a Cocaine Antagonist with Low Abuse Liability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AT–1001: a high-affinity α3β4 nAChR ligand with novel nicotine-suppressive pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Chemical thermodynamics applied to the synthesis of tropinone – Oriental Journal of Chemistry [orientjchem.org]
- 12. Robinson-Schöpf reaction: tropinone , Hive Chemistry Discourse [chemistry.mdma.ch]
- 13. Tropinone - Wikipedia [en.wikipedia.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. byjus.com [byjus.com]
Protecting Group Strategies for 8-Azabicyclo[3.2.1]octane Nitrogen: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of common protecting group strategies for the nitrogen atom of the 8-azabicyclo[3.2.1]octane ring system, a core scaffold in numerous biologically active compounds, including tropane alkaloids.[1][2][3][4][5][6] The judicious selection and application of nitrogen protecting groups are critical for the successful synthesis and modification of these molecules.[3][5] This guide offers a comparative analysis of the most frequently employed protecting groups: tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and Benzyl (Bn). Detailed experimental protocols and stability data are provided to assist researchers in selecting the optimal protecting group for their specific synthetic needs.
Introduction to Nitrogen Protection of 8-Azabicyclo[3.2.1]octane
The tertiary amine of the 8-azabicyclo[3.2.1]octane scaffold is a nucleophilic and basic center that can interfere with various synthetic transformations. Protection of this nitrogen is often necessary to prevent unwanted side reactions during steps such as oxidation, reduction, alkylation, and acylation at other positions of the molecule. An ideal protecting group should be easy to introduce in high yield, stable to the desired reaction conditions, and readily removable under mild conditions that do not affect other functional groups.
Comparative Analysis of Common Protecting Groups
The choice of a protecting group depends on the overall synthetic strategy, including the nature of the subsequent reaction steps and the desired final product. The following tables summarize the key characteristics and reaction parameters for the Boc, Cbz, and Benzyl protecting groups.
Table 1: Protection of 8-Azabicyclo[3.2.1]octane Nitrogen
| Protecting Group | Reagent | Base | Solvent | Typical Reaction Time | Typical Temperature | Typical Yield |
| Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Triethylamine (TEA) | Dichloromethane (DCM) | 6 hours | Room Temperature | >95% |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Na₂CO₃/NaHCO₃ buffer | Dichloromethane (DCM) | Not Specified | 0°C to Room Temp | High |
| Benzyl (Bn) | Benzaldehyde | NaBH(OAc)₃ | 1,2-Dichloroethane (DCE) | Not Specified | Room Temperature | Good |
Table 2: Deprotection of N-Protected 8-Azabicyclo[3.2.1]octane
| Protecting Group | Reagent | Solvent | Typical Reaction Time | Typical Temperature | Notes |
| Boc | Trifluoroacetic acid (TFA) (20%) | Dichloromethane (DCM) | 0.5 - 2 hours | 0°C to Room Temp | Acid-labile, orthogonal to Cbz and Bn.[7] |
| Cbz | H₂, Palladium on Carbon (Pd/C) | Methanol (MeOH) or Ethanol (EtOH) | 1 - 3 hours | Room Temperature | Removed by hydrogenolysis.[8][9] |
| Benzyl (Bn) | H₂, Palladium on Carbon (Pd/C) | Ethanol (EtOH) | 1 - 3 hours | 50 - 100°C | Removed by hydrogenolysis.[8] |
Table 3: Stability of N-Protected 8-Azabicyclo[3.2.1]octane Derivatives
| Protecting Group | Stable To | Labile To |
| Boc | Basic conditions, Hydrogenolysis, Mild reducing agents | Strong acids |
| Cbz | Acidic conditions, Basic conditions | Hydrogenolysis, Strong reducing agents |
| Benzyl (Bn) | Acidic conditions, Basic conditions, Most reducing agents | Hydrogenolysis |
Experimental Protocols
Detailed methodologies for the protection and deprotection of the 8-azabicyclo[3.2.1]octane nitrogen are provided below.
Protocol 1: N-Boc Protection of 8-Azabicyclo[3.2.1]octane
This protocol describes the protection of the nitrogen atom of 8-azabicyclo[3.2.1]octane using di-tert-butyl dicarbonate.[10][11]
Materials:
-
8-Azabicyclo[3.2.1]octane hydrochloride (or the free base)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) (if starting from the hydrochloride salt)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of 8-azabicyclo[3.2.1]octane hydrochloride (1.0 eq) in DCM, add triethylamine (3.0 eq) dropwise at room temperature. Stir the mixture to ensure complete neutralization.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the reaction mixture.
-
Stir the resulting solution at room temperature for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the N-Boc protected product.
Protocol 2: N-Boc Deprotection using Trifluoroacetic Acid (TFA)
This protocol outlines the removal of the Boc protecting group under acidic conditions.[7]
Materials:
-
N-Boc-8-azabicyclo[3.2.1]octane derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the N-Boc protected 8-azabicyclo[3.2.1]octane derivative in DCM.
-
Add a solution of 20% TFA in DCM (5 equivalents of TFA relative to the substrate).
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1.5 hours.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected amine.
Protocol 3: N-Cbz Protection of 8-Azabicyclo[3.2.1]octane
This protocol describes the protection of the nitrogen atom using benzyl chloroformate.[12]
Materials:
-
8-Azabicyclo[3.2.1]octane
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Prepare a buffered aqueous solution of sodium carbonate and sodium bicarbonate (e.g., 2:1 molar ratio) to maintain a pH between 8 and 10.
-
Dissolve 8-azabicyclo[3.2.1]octane in DCM.
-
Combine the organic solution with the aqueous buffer and cool the biphasic mixture to 0°C in an ice bath.
-
Slowly add benzyl chloroformate (1.1 eq) to the vigorously stirred mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Cbz protected product.
Protocol 4: N-Cbz Deprotection by Catalytic Hydrogenation
This protocol details the removal of the Cbz group via hydrogenolysis.[8][9][13]
Materials:
-
N-Cbz-8-azabicyclo[3.2.1]octane derivative
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)
-
Celite®
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the N-Cbz protected compound in MeOH or EtOH in a flask suitable for hydrogenation.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.
-
Stir the reaction mixture under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature for 1-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Rinse the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Protocol 5: N-Benzylation of 8-Azabicyclo[3.2.1]octane via Reductive Amination
This protocol describes the introduction of a benzyl group onto the nitrogen atom.
Materials:
-
8-Azabicyclo[3.2.1]octane
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve 8-azabicyclo[3.2.1]octane in DCE or DCM.
-
Add benzaldehyde (1.1 eq) to the solution and stir for 30 minutes at room temperature to form the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the N-benzyl protected compound.
Protocol 6: N-Benzyl Deprotection by Catalytic Hydrogenation
This protocol details the removal of the benzyl group.[8]
Materials:
-
N-Benzyl-8-azabicyclo[3.2.1]octane derivative
-
Palladium on carbon (10% Pd/C)
-
Ethanol (EtOH)
-
Hydrogen gas (H₂) source (hydrogenation apparatus)
-
Celite®
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the N-benzyl protected compound in EtOH.
-
Add a catalytic amount of 10% Pd/C.
-
Place the reaction mixture in a hydrogenation apparatus and subject it to a hydrogen atmosphere.
-
Heat the reaction to 50-100°C and stir for 1-3 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and filter through a pad of Celite®.
-
Rinse the Celite® pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.
Visualized Workflows
The following diagrams illustrate the logical flow of the protection and deprotection strategies.
Figure 1: General workflows for the protection and deprotection of the 8-azabicyclo[3.2.1]octane nitrogen.
Figure 2: Decision pathway illustrating the choice of a protecting group based on orthogonality.
Conclusion
The selection of an appropriate nitrogen protecting group is a crucial consideration in the synthesis of complex molecules based on the 8-azabicyclo[3.2.1]octane scaffold. The Boc, Cbz, and Benzyl groups each offer distinct advantages in terms of stability and methods of cleavage. The Boc group is ideal for syntheses requiring basic conditions followed by a mild acidic deprotection. The Cbz and Benzyl groups are stable to a wider range of conditions but require hydrogenolysis for removal, which may not be compatible with other reducible functional groups. By understanding the properties and protocols associated with each protecting group, researchers can devise more efficient and successful synthetic routes towards novel therapeutics and other valuable compounds.
References
- 1. addi.ehu.es [addi.ehu.es]
- 2. Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid Synthesis of Psychoplastogenic Tropane Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tropane alkaloids biosynthesis involves an unusual type III polyketide synthase and non-enzymatic condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00199K [pubs.rsc.org]
- 8. US8664242B2 - 8-azabicyclo[3.2.1]octane compounds as mu opioid receptor antagonists - Google Patents [patents.google.com]
- 9. Cbz Protection - Common Conditions [commonorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 13. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
Functionalization of the 3-Position of the 8-Azabicyclo[3.2.1]octane Scaffold: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 8-azabicyclo[3.2.1]octane, commonly known as the tropane scaffold, is a privileged structural motif found in a wide array of biologically active natural products and synthetic molecules. Its rigid bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an attractive scaffold for the design of novel therapeutics. Functionalization at the 3-position, in particular, has been a key strategy in the development of compounds targeting a range of biological targets, including neurotransmitter transporters and receptors.
These application notes provide an overview of key synthetic methodologies for the targeted functionalization of the 3-position of the 8-azabicyclo[3.2.1]octane scaffold, starting from the readily available precursor, 8-azabicyclo[3.2.1]octan-3-one (tropinone). Detailed experimental protocols for the introduction of hydroxyl, amino, and carbon-based substituents are presented, along with tabulated quantitative data to facilitate comparison of different synthetic approaches.
Key Functionalization Strategies at the 3-Position
The functionalization of the 3-position of the tropane scaffold can be broadly categorized into two main approaches: the reduction or elaboration of the C3-carbonyl of tropinone, and the direct formation of carbon-carbon bonds at this position.
Diagram of Synthetic Pathways from Tropinone
Caption: Overview of synthetic routes for the functionalization of the 3-position of the 8-azabicyclo[3.2.1]octane scaffold starting from tropinone.
I. Introduction of 3-Hydroxy Functionality
The stereoselective reduction of the ketone at the 3-position of tropinone is a fundamental transformation, yielding either the 3α-hydroxy (tropine) or 3β-hydroxy (pseudotropine) diastereomer. The stereochemical outcome is highly dependent on the choice of reducing agent, which dictates the facial selectivity of the hydride attack.
Data Presentation: Stereoselective Reduction of Tropinone
| Product | Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (α:β) | Yield (%) | Reference |
| Tropine | Sodium Borohydride (NaBH₄) | Methanol | 0 to RT | >95:5 | ~85 | [1] |
| Pseudotropine | L-Selectride® | Anhydrous THF | -78 | <5:95 | ~90 | [1] |
Experimental Protocols
Protocol 1: Synthesis of 3α-Hydroxy-8-azabicyclo[3.2.1]octane (Tropine) [1]
-
Reaction Setup: In a round-bottom flask, dissolve 8-azabicyclo[3.2.1]octan-3-one (tropinone) (1.0 g, 7.18 mmol) in methanol (20 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add sodium borohydride (0.33 g, 8.62 mmol) portion-wise over 15 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of chloroform:methanol (9:1).
-
Work-up: Quench the reaction by the slow addition of water (10 mL). Remove the methanol under reduced pressure.
-
Extraction: Basify the aqueous residue to pH > 11 with 2 M NaOH and extract with chloroform (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude tropine. The product can be further purified by recrystallization from a mixture of diethyl ether and petroleum ether.
Protocol 2: Synthesis of 3β-Hydroxy-8-azabicyclo[3.2.1]octane (Pseudotropine) [1]
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve tropinone (1.0 g, 7.18 mmol) in anhydrous tetrahydrofuran (THF) (25 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Add a 1.0 M solution of lithium tri-sec-butylborohydride (L-Selectride®) in THF (8.6 mL, 8.6 mmol) dropwise via syringe over 20 minutes, ensuring the temperature remains at -78 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 3 hours. Monitor the reaction by TLC (chloroform:methanol, 9:1).
-
Work-up: Quench the reaction by the slow, dropwise addition of water (5 mL), followed by 3 M NaOH (5 mL) and 30% hydrogen peroxide (5 mL) at -78 °C.
-
Extraction: Allow the mixture to warm to room temperature and stir for 1 hour. Extract the aqueous layer with diethyl ether (3 x 25 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude pseudotropine can be purified by column chromatography on silica gel.
II. Introduction of 3-Amino Functionality
Reductive amination of tropinone provides a direct route to 3-amino-8-azabicyclo[3.2.1]octane derivatives. This one-pot reaction involves the formation of an intermediate imine or enamine, which is then reduced in situ. The choice of amine and reducing agent can be varied to produce primary, secondary, and tertiary amines at the 3-position.
Data Presentation: Reductive Amination of Tropinone
| Amine Source | Reducing Agent | Solvent | Additive | Product | Yield (%) |
| NH₄OAc | NaBH₃CN | Methanol | - | 3-Amino-8-azabicyclo[3.2.1]octane | 60-70 |
| Benzylamine | NaBH(OAc)₃ | 1,2-Dichloroethane | Acetic Acid | 3-(Benzylamino)-8-azabicyclo[3.2.1]octane | 75-85 |
Experimental Protocol
Protocol 3: Synthesis of 3-Amino-8-azabicyclo[3.2.1]octane
-
Reaction Setup: To a solution of tropinone (1.0 g, 7.18 mmol) in methanol (30 mL), add ammonium acetate (5.5 g, 71.8 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Reagent Addition: Cool the mixture to 0 °C and add sodium cyanoborohydride (0.68 g, 10.8 mmol) in one portion.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by adding 2 M HCl until the pH is ~2. Stir for 30 minutes, then basify with 6 M NaOH to pH > 12.
-
Extraction: Extract the aqueous layer with dichloromethane (4 x 25 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purification can be achieved by column chromatography on silica gel.
III. Carbon-Carbon Bond Formation at the 3-Position
The introduction of carbon-based substituents at the 3-position significantly expands the chemical space accessible from the tropane scaffold. Key methods include the addition of organometallic reagents to the C3-carbonyl and cross-coupling reactions.
A. 3-Alkylation via Grignard Reaction
The Grignard reaction provides a straightforward method for the synthesis of 3-alkyl-3-hydroxy-8-azabicyclo[3.2.1]octane derivatives. The addition of an organomagnesium halide to the ketone functionality results in the formation of a tertiary alcohol.
Data Presentation: Grignard Reaction with Tropinone
| Grignard Reagent | Solvent | Temperature (°C) | Product | Yield (%) |
| Methylmagnesium Bromide | Diethyl Ether | 0 to RT | 3-Hydroxy-3-methyl-8-azabicyclo[3.2.1]octane | ~80 |
| Phenylmagnesium Bromide | THF | 0 to RT | 3-Hydroxy-3-phenyl-8-azabicyclo[3.2.1]octane | ~75 |
Experimental Protocol
Protocol 4: Synthesis of 3-Hydroxy-3-methyl-8-azabicyclo[3.2.1]octane
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, place a solution of tropinone (1.0 g, 7.18 mmol) in anhydrous diethyl ether (20 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add a 3.0 M solution of methylmagnesium bromide in diethyl ether (2.9 mL, 8.6 mmol) dropwise over 30 minutes.
-
Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC.
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (15 mL).
-
Extraction: Separate the layers and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The product can be purified by column chromatography.
B. 3-Arylation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful tool for the formation of C(sp²)-C(sp²) bonds. To functionalize the 3-position of the tropane scaffold, tropinone can be converted to its enol triflate, which then undergoes palladium-catalyzed cross-coupling with an arylboronic acid. Subsequent reduction of the resulting alkene yields the 3-aryl-8-azabicyclo[3.2.1]octane.
Diagram of Suzuki-Miyaura Coupling Workflow
References
Application Notes and Protocols for the Scale-Up Synthesis of Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the scale-up synthesis of Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate hydrochloride, a key intermediate in the development of various pharmaceuticals. The described methodology is based on established chemical principles for the synthesis of tropane alkaloids, including a modified Robinson-Schöpf reaction for the formation of the core bicyclic structure.
Overview of the Synthetic Strategy
The synthesis is a multi-step process commencing with the construction of the 8-azabicyclo[3.2.1]octane core, followed by functional group manipulations to yield the target compound. The key stages of the synthesis are:
-
Formation of a Tropinone Intermediate: A one-pot reaction to form a tropinone dicarboxylic acid intermediate.
-
Decarboxylation: Removal of one of the carboxylic acid groups to yield a tropinone carboxylic acid.
-
Reduction of the Ketone: Conversion of the ketone at the 3-position to a hydroxyl group.
-
Esterification: Formation of the methyl ester at the 3-position.
-
Hydrochloride Salt Formation: Conversion of the final product to its hydrochloride salt for improved stability and handling.
Experimental Protocols
Step 1: Synthesis of 8-Methyl-3-oxo-8-azabicyclo[3.2.1]octane-2,4-dicarboxylic acid
This step utilizes a modification of the Robinson-Schöpf reaction.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Succinaldehyde (40% in water) | 172.18 (for the bisulfite adduct) | 430.5 g | 2.5 |
| Methylamine hydrochloride | 67.52 | 168.8 g | 2.5 |
| Acetonedicarboxylic acid | 146.10 | 365.3 g | 2.5 |
| Sodium phosphate dibasic | 141.96 | As needed | - |
| Hydrochloric acid | 36.46 | As needed | - |
| Deionized water | 18.02 | 5 L | - |
Procedure:
-
To a 10 L jacketed reactor, add 5 L of deionized water and cool to 5 °C.
-
Adjust the pH of the water to 7.0 using sodium phosphate dibasic and hydrochloric acid.
-
In a separate vessel, dissolve methylamine hydrochloride and acetonedicarboxylic acid in the succinaldehyde solution.
-
Slowly add the solution from step 3 to the cooled, pH-adjusted water in the reactor over a period of 2 hours, maintaining the temperature at 5-10 °C.
-
Allow the reaction to stir at 10 °C for 24 hours.
-
The product precipitates out of solution. Collect the solid by filtration and wash with cold deionized water (2 x 500 mL).
-
Dry the solid under vacuum at 50 °C to a constant weight.
Expected Yield: 70-80%
Step 2: Decarboxylation to 8-Methyl-3-oxo-8-azabicyclo[3.2.1]octane-3-carboxylic acid
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 8-Methyl-3-oxo-8-azabicyclo[3.2.1]octane-2,4-dicarboxylic acid | 257.23 | 514.5 g | 2.0 |
| Hydrochloric acid (6 M) | 36.46 | 1 L | 6.0 |
Procedure:
-
Suspend the dicarboxylic acid in 1 L of 6 M hydrochloric acid in a suitable reactor.
-
Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4 hours. Carbon dioxide evolution will be observed.
-
Cool the reaction mixture to room temperature.
-
Adjust the pH to 3-4 with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 1 L).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Expected Yield: 85-95%
Step 3: Reduction to 8-Methyl-3-hydroxy-8-azabicyclo[3.2.1]octane-3-carboxylic acid
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 8-Methyl-3-oxo-8-azabicyclo[3.2.1]octane-3-carboxylic acid | 213.22 | 383.8 g | 1.8 |
| Sodium borohydride | 37.83 | 68.1 g | 1.8 |
| Methanol | 32.04 | 2 L | - |
Procedure:
-
Dissolve the keto-acid in 2 L of methanol and cool to 0 °C in an ice bath.
-
Slowly add sodium borohydride in portions, keeping the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is ~6.
-
Remove the methanol under reduced pressure.
-
The resulting aqueous solution is used directly in the next step.
Expected Yield: 90-98% (in solution)
Step 4: Esterification to Methyl 8-Methyl-3-hydroxy-8-azabicyclo[3.2.1]octane-3-carboxylate
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 8-Methyl-3-hydroxy-8-azabicyclo[3.2.1]octane-3-carboxylic acid | 215.24 | (from previous step) | ~1.6 |
| Methanol | 32.04 | 1.5 L | - |
| Thionyl chloride | 118.97 | 142.7 mL | 1.95 |
Procedure:
-
To the aqueous solution from the previous step, add 1.5 L of methanol.
-
Cool the solution to 0 °C.
-
Slowly add thionyl chloride dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, heat the reaction mixture to reflux for 6 hours.
-
Cool to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in 1 L of deionized water and basify to pH 9-10 with 2 M sodium hydroxide.
-
Extract the product with ethyl acetate (3 x 800 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to give the methyl ester.
Expected Yield: 75-85%
Step 5: Formation of this compound
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Methyl 8-Methyl-3-hydroxy-8-azabicyclo[3.2.1]octane-3-carboxylate | 229.27 | (from previous step) | ~1.2 |
| Diethyl ether or Isopropanol | - | 1 L | - |
| HCl in diethyl ether (2 M) or Isopropanol | - | As needed | - |
Procedure:
-
Dissolve the crude methyl ester in 1 L of diethyl ether or isopropanol.
-
Cool the solution to 0 °C.
-
Slowly add a 2 M solution of HCl in diethyl ether or isopropanol until precipitation is complete.
-
Stir the resulting slurry at 0 °C for 1 hour.
-
Collect the solid by filtration, wash with cold diethyl ether or isopropanol (2 x 200 mL).
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Dry the product under vacuum at 40 °C.
Expected Purity: >98% (by HPLC)
Quantitative Data Summary
| Step | Product | Starting Material Moles | Product Moles (Theoretical) | Typical Yield (%) |
| 1 | 8-Methyl-3-oxo-8-azabicyclo[3.2.1]octane-2,4-dicarboxylic acid | 2.5 | 2.5 | 75 |
| 2 | 8-Methyl-3-oxo-8-azabicyclo[3.2.1]octane-3-carboxylic acid | 2.0 | 2.0 | 90 |
| 3 | 8-Methyl-3-hydroxy-8-azabicyclo[3.2.1]octane-3-carboxylic acid | 1.8 | 1.8 | 95 |
| 4 | Methyl 8-Methyl-3-hydroxy-8-azabicyclo[3.2.1]octane-3-carboxylate | 1.6 | 1.6 | 80 |
| 5 | This compound | 1.2 | 1.2 | 95 |
Experimental Workflow
Troubleshooting & Optimization
Technical Support Center: Purification of Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate Diastereomers
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate diastereomers. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in separating the diastereomers of Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate?
A1: The primary challenge lies in the similar physicochemical properties of the diastereomers (e.g., exo and endo isomers). This similarity often results in co-elution during chromatographic separation and difficulty in selective crystallization. The basic nature of the 8-azabicyclo[3.2.1]octane core can also lead to peak tailing on standard silica gel columns due to interactions with acidic silanol groups.
Q2: Which chromatographic techniques are most effective for this separation?
A2: Several techniques can be employed, with the choice depending on the scale of purification and the required purity. The most common methods include:
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Flash Column Chromatography: Suitable for larger scale purification, but may require careful optimization of the mobile phase.
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High-Performance Liquid Chromatography (HPLC): Offers higher resolution for analytical and preparative scale separations. Both normal-phase and reversed-phase HPLC can be effective.
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Supercritical Fluid Chromatography (SFC): A "green" alternative to HPLC that often provides fast and efficient separations for chiral and achiral compounds, including diastereomers.
Q3: Are there non-chromatographic methods for separating these diastereomers?
A3: Yes, diastereoselective crystallization is a potential alternative. This method involves the formation of salts with a chiral resolving agent, which can lead to diastereomeric salts with different solubilities, allowing for separation by fractional crystallization.[1]
Troubleshooting Guides
Flash Column Chromatography
Problem: Poor or no separation of diastereomers on a silica gel column.
-
Possible Cause: The mobile phase polarity may not be optimal for differentiating the small differences in polarity between the diastereomers.
-
Solution:
-
Optimize the Mobile Phase: Systematically screen a range of solvent systems with varying polarities. Start with a non-polar system (e.g., hexane/ethyl acetate) and gradually increase the polarity.
-
Add a Competing Amine: To mitigate peak tailing caused by the basicity of the analyte, add a small amount of a competing amine (e.g., 0.1-1% triethylamine or ammonia in methanol) to the mobile phase.[2] This neutralizes the acidic silanol groups on the silica surface.
-
Consider a Different Stationary Phase: If silica gel is ineffective, explore other stationary phases like alumina or amine-functionalized silica, which can offer different selectivity.
-
Problem: The compound streaks or "tails" down the column.
-
Possible Cause: Strong interaction between the basic amine and the acidic silica gel.
-
Solution:
-
As mentioned above, add a competing amine to the eluent.
-
Use a less acidic stationary phase, such as deactivated silica or alumina.
-
Consider reversed-phase flash chromatography if the compound is sufficiently soluble in appropriate solvents.
-
High-Performance Liquid Chromatography (HPLC)
Problem: Co-elution or poor resolution of diastereomeric peaks in reversed-phase HPLC.
-
Possible Cause: The mobile phase and stationary phase are not providing sufficient selectivity.
-
Solution:
-
Adjust Mobile Phase pH: For basic compounds like this, increasing the pH of the mobile phase can improve peak shape and potentially enhance separation.[3] Using a buffered mobile phase is crucial for reproducibility.
-
Screen Different Columns: Evaluate columns with different stationary phases. A standard C18 column is a good starting point, but other phases like phenyl-hexyl or biphenyl may offer unique selectivity for these types of molecules. For instance, a Phenomenex Kinetex Biphenyl column has been shown to be effective for separating cocaine isomers, which are structurally related.
-
Optimize Temperature: Varying the column temperature can sometimes improve resolution by affecting the interaction kinetics between the analytes and the stationary phase.
-
Problem: Peak fronting or tailing.
-
Possible Cause: Secondary interactions with the stationary phase, column overload, or issues with the mobile phase.
-
Solution:
-
For Tailing Peaks (common with basic compounds): Use an end-capped column to minimize exposed silanol groups.[4] Lowering the mobile phase pH (for reversed-phase) can protonate the basic analyte and reduce interactions with residual silanols.[3] Alternatively, using a high pH mobile phase can deprotonate the silanols.
-
For Fronting Peaks: This can be a sign of column overload. Try injecting a smaller sample volume or a more dilute sample.
-
Diastereoselective Crystallization
Problem: Difficulty in finding a suitable solvent and resolving agent for crystallization.
-
Possible Cause: The diastereomeric salts may have very similar solubilities in common solvents.
-
Solution:
-
Screen a Wide Range of Resolving Agents: Chiral acids such as tartaric acid, mandelic acid, or camphorsulfonic acid are commonly used to form diastereomeric salts with basic amines.[1]
-
Systematic Solvent Screening: Test a variety of solvents with different polarities and proticities. Solvent mixtures can also be effective in achieving the desired supersaturation and differential solubility.
-
Control Crystallization Conditions: Factors such as cooling rate, agitation, and seeding can significantly influence the success of a diastereoselective crystallization.
-
Experimental Protocols (Starting Points)
The following protocols are based on methods used for structurally similar compounds and should be considered as starting points for optimization.
Preparative HPLC Method for Diastereomer Separation
This method is adapted from the purification of cocaine analogs.
| Parameter | Recommended Starting Condition |
| Column | Reversed-phase C18, 5-10 µm particle size |
| Mobile Phase | A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic AcidB: Acetonitrile or Methanol with 0.1% TFA or Formic Acid |
| Gradient | Start with a shallow gradient, e.g., 10-50% B over 30 minutes |
| Flow Rate | 10-20 mL/min (for semi-preparative scale) |
| Detection | UV at 230 nm or 254 nm |
| Sample Prep | Dissolve the diastereomeric mixture in the initial mobile phase composition |
Note: The use of an acid modifier like TFA helps to improve peak shape for basic compounds by protonating them. For mass spectrometry-compatible methods, formic acid is preferred.
Flash Chromatography Method
| Parameter | Recommended Starting Condition |
| Stationary Phase | Silica gel, 40-63 µm |
| Mobile Phase | Hexane/Ethyl Acetate with 0.5% Triethylamine |
| Elution | Start with a low polarity (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity of the ethyl acetate. |
| Loading | Dry loading is often preferred to improve resolution. |
Visualizations
Caption: Workflow for the purification of diastereomers.
Caption: Troubleshooting logic for common HPLC issues.
References
Technical Support Center: Overcoming Solubility Challenges with 8-Azabicyclo[3.2.1]octane Intermediates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 8-azabicyclo[3.2.1]octane intermediates.
Frequently Asked Questions (FAQs)
Q1: Why do my 8-azabicyclo[3.2.1]octane intermediates have poor aqueous solubility?
A1: The 8-azabicyclo[3.2.1]octane core, while containing a basic nitrogen atom, is a rigid, bicyclic hydrocarbon structure that can be quite lipophilic ("greasy"). The overall solubility of a derivative is a balance between the polarity of its functional groups and the lipophilicity of the core scaffold. Substituents on the bicyclic ring can significantly influence properties like crystal lattice energy ("brick dust") and lipophilicity, often leading to poor solubility in aqueous media.
Q2: What is the first and most critical step to assess the solubility of my 8-azabicyclo[3.2.1]octane intermediate?
A2: The first step is to determine the pH-solubility profile of your compound. Since the 8-azabicyclo[3.2.1]octane moiety contains a basic nitrogen, the aqueous solubility is expected to be highly dependent on the pH of the solution. At lower pH values, the nitrogen atom becomes protonated, forming a more polar and, typically, more soluble salt.
Q3: Should I work with the free base or a salt form of my intermediate?
A3: For most applications requiring aqueous dissolution, working with a salt form (e.g., hydrochloride, sulfate, mesylate) is highly recommended. The salt form is generally significantly more water-soluble than the corresponding free base. For reactions or extractions in nonpolar organic solvents, the free base is often more soluble.
Q4: Can changing the functional groups on my 8-azabicyclo[3.2.1]octane intermediate improve its solubility?
A4: Yes, structural modifications can have a substantial impact on solubility. Introducing polar functional groups, such as hydroxyls, amides, or small polar moieties, can increase aqueous solubility. For instance, the addition of an ethoxymethyl side chain to a pyrazole-substituted 8-azabicyclo[3.2.1]octane derivative was shown to improve its physicochemical properties.[1]
Troubleshooting Guides
Issue 1: Compound crashes out of solution when preparing an aqueous stock from a DMSO stock.
Possible Cause: The concentration of the compound in the aqueous solution exceeds its thermodynamic solubility, even with a small percentage of DMSO as a co-solvent.
Solutions:
-
Decrease Final Concentration: The most straightforward solution is to lower the final concentration of the compound in the aqueous buffer.
-
Optimize DMSO Concentration: While high concentrations of DMSO can be detrimental to biological assays, a slight, carefully controlled increase (e.g., from 0.5% to 1-2%) might be sufficient to maintain solubility without significantly impacting the experiment.
-
pH Adjustment: Ensure the pH of the aqueous buffer is sufficiently low to keep the basic nitrogen of the 8-azabicyclo[3.2.1]octane core protonated. A pH at least 2 units below the pKa of the basic nitrogen is a good starting point.
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Use of Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can help to maintain the solubility of hydrophobic compounds in aqueous solutions.
Issue 2: Poor solubility in organic solvents for reaction or purification.
Possible Cause: A mismatch between the polarity of the 8-azabicyclo[3.2.1]octane intermediate and the chosen organic solvent.
Solutions:
-
Solvent Screening: Perform a systematic solvent screening with a small amount of the compound to identify a suitable solvent or solvent system. Test a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetonitrile, methanol).
-
Co-solvent Systems: Use a mixture of solvents. For example, a small amount of a more polar solvent like methanol or ethanol can be added to a less polar solvent like dichloromethane to improve the solubility of more polar intermediates.
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Temperature Modification: Gently warming the solvent can increase the solubility of many compounds. However, be mindful of the thermal stability of your intermediate.
Quantitative Solubility Data
The following table summarizes available quantitative solubility data for representative 8-azabicyclo[3.2.1]octane derivatives.
| Compound Description | Solvent/Medium | Temperature (°C) | Solubility | Reference |
| Pyrazole 8-azabicyclo[3.2.1]octane sulfonamide derivative | PBS (pH 7.4) | 25 | >250 µM | [1][2] |
| Preclinical candidate IIIM-290 (free base) | Water | Not specified | ~8.6 µg/mL | [3] |
| IIIM-290 hydrochloride salt | Water | Not specified | 362.23 ± 38.39 µg/mL (a ~42-fold increase) | [3] |
| Albendazole (model weak base) - mesylate salt | Water | Not specified | Significantly higher than free base | [4][5][6] |
Experimental Protocols
Protocol 1: pH-Dependent Aqueous Solubility Determination
This protocol outlines a general method to determine the solubility of an 8-azabicyclo[3.2.1]octane intermediate at various pH values.
Materials:
-
8-azabicyclo[3.2.1]octane intermediate
-
A series of aqueous buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Methodology:
-
Add an excess amount of the solid 8-azabicyclo[3.2.1]octane intermediate to a series of vials, each containing a buffer of a specific pH.
-
Securely cap the vials and place them on an orbital shaker or rotator at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the supernatant with a suitable solvent (e.g., the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis method.
-
Plot the logarithm of the solubility versus the pH to generate the pH-solubility profile.
Protocol 2: Small-Scale Salt Screening for Solubility Enhancement
This protocol describes a miniaturized method for screening different salt forms to identify those with improved aqueous solubility.[3]
Materials:
-
8-azabicyclo[3.2.1]octane intermediate (free base)
-
A selection of pharmaceutically acceptable acids (e.g., HCl, H₂SO₄, methanesulfonic acid, tartaric acid)
-
A suitable organic solvent in which the free base is soluble (e.g., isopropanol, acetone)
-
96-well microplate
-
Plate shaker
-
Centrifuge with a plate rotor
-
Plate reader or HPLC for concentration analysis
Methodology:
-
Prepare a stock solution of the 8-azabicyclo[3.2.1]octane intermediate free base in the chosen organic solvent.
-
Prepare stock solutions of the selected acids in the same or a miscible solvent.
-
In the wells of the 96-well plate, combine the free base solution with equimolar amounts of the different acid solutions. Include a control well with only the free base.
-
Seal the plate and shake it at room temperature for a set period (e.g., 2-4 hours) to allow for salt formation.
-
Evaporate the solvent under a stream of nitrogen or in a vacuum oven.
-
To each well containing the dried residue, add a fixed volume of purified water or a relevant aqueous buffer.
-
Reseal the plate and shake for 24-48 hours to allow the salts to dissolve and reach equilibrium.
-
Centrifuge the plate to pellet any undissolved solid.
-
Carefully transfer the supernatant to a new plate.
-
Determine the concentration of the dissolved compound in each well using a suitable analytical method.
-
Compare the aqueous solubility of the different salt forms to that of the free base to identify the most promising candidates for improving solubility.
Visualizations
Caption: Troubleshooting workflow for addressing solubility issues.
Caption: Hypothetical signaling pathway of a drug.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Salt screening and characterization for poorly soluble, weak basic compounds: case study albendazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. merckmillipore.com [merckmillipore.com]
minimizing side reactions during N-derivatization of 8-azabicyclo[3.2.1]octane
Welcome to the technical support center for the N-derivatization of 8-azabicyclo[3.2.1]octane (also known as nortropane). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the chemical synthesis of N-substituted tropane analogs.
Frequently Asked Questions (FAQs)
Q1: Why is N-derivatization of the 8-azabicyclo[3.2.1]octane core important?
The 8-azabicyclo[3.2.1]octane scaffold is a core component of tropane alkaloids, a class of compounds with significant biological and pharmacological properties. N-substitution on this scaffold is a key strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties, leading to the development of new therapeutic agents for a wide range of diseases.
Q2: What is the purpose of using an N-Boc protecting group?
The tert-butoxycarbonyl (Boc) group is a common protecting group for the nitrogen atom of 8-azabicyclo[3.2.1]octane. Its use can prevent unwanted side reactions at the nitrogen, such as over-alkylation, and can improve the solubility and handling of intermediates. The Boc group is stable under many reaction conditions but can be easily removed under acidic conditions to allow for subsequent derivatization.[1]
Q3: What are the most common methods for N-derivatization of 8-azabicyclo[3.2.1]octane?
The most common methods include:
-
N-Alkylation: Direct reaction with alkyl halides or other alkylating agents.
-
N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Reductive Amination: A two-step process involving the reaction with an aldehyde or ketone to form an imine or enamine, followed by reduction. This method is particularly useful for avoiding over-alkylation.
-
N-Arylation: Coupling with aryl halides, typically using transition-metal-catalyzed methods like the Buchwald-Hartwig amination.
Q4: How can I purify my N-derivatized product?
Purification strategies depend on the properties of the product and impurities. Common methods include:
-
Acid-base extraction: To separate the basic product from non-basic impurities.
-
Column chromatography: On silica gel or alumina to separate compounds based on polarity.
-
Crystallization: To obtain a highly pure solid product.
-
Distillation: For volatile products.
Troubleshooting Guide
Issue 1: Low Yield in N-Alkylation Reactions
Question: My N-alkylation of 8-azabicyclo[3.2.1]octane with an alkyl halide is giving a very low yield. What are the potential causes and how can I improve it?
Answer: Low yields in N-alkylation can be attributed to several factors. Here's a step-by-step troubleshooting guide:
-
Reactivity of the Alkylating Agent: Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides. If you are using a less reactive alkyl halide, consider switching to a more reactive one or increasing the reaction temperature.
-
Choice of Base: A suitable base is crucial to deprotonate the secondary amine, making it more nucleophilic. If you are using a weak base like potassium carbonate (K₂CO₃), consider switching to a stronger base such as cesium carbonate (Cs₂CO₃) or sodium hydride (NaH). Ensure the base is anhydrous, as moisture can quench it.
-
Steric Hindrance: If either the 8-azabicyclo[3.2.1]octane derivative or the alkylating agent is sterically hindered, the reaction rate will be slower. In such cases, prolonged reaction times or higher temperatures may be necessary.
-
Solvent: The choice of solvent is important. Polar aprotic solvents like DMF or acetonitrile are commonly used. Ensure the solvent is anhydrous.
-
Reaction Temperature: Many N-alkylation reactions require heating. If the reaction is being performed at room temperature, try increasing the temperature incrementally while monitoring for decomposition.
Issue 2: Over-alkylation Leading to Quaternary Ammonium Salts
Question: I am observing a significant amount of a di-alkylated or quaternary ammonium salt byproduct in my N-alkylation reaction. How can I promote mono-alkylation?
Answer: Over-alkylation is a common side reaction because the mono-alkylated product is often more nucleophilic than the starting secondary amine.[2][3] Here are strategies to favor mono-alkylation:
-
Stoichiometry Control: Use a large excess of the 8-azabicyclo[3.2.1]octane starting material relative to the alkylating agent. This statistically favors the reaction of the alkylating agent with the more abundant starting material.
-
Slow Addition of Alkylating Agent: Adding the alkylating agent slowly to the reaction mixture can help maintain a low concentration of the alkylating agent, reducing the likelihood of a second alkylation.
-
Lower Reaction Temperature: Conducting the reaction at a lower temperature can help to control the reaction rate and reduce the propensity for over-alkylation.
-
Alternative Methods: Consider using reductive amination, which is a highly effective method for achieving mono-N-alkylation and avoids the issue of over-alkylation.[2][4]
Issue 3: Formation of an Alkene Side Product (Hofmann Elimination)
Question: I have identified an alkene byproduct in my reaction mixture after N-alkylation and subsequent workup. What is causing this and how can I prevent it?
Answer: The formation of an alkene is likely due to Hofmann elimination.[5][6][7][8][9] This side reaction can occur if a quaternary ammonium salt is formed (due to over-alkylation) and is subsequently exposed to a strong base and heat during the reaction or workup.[5][6][8][9]
-
Avoid Over-alkylation: The primary strategy to prevent Hofmann elimination is to avoid the formation of the quaternary ammonium salt precursor. Follow the steps outlined in "Issue 2" to promote mono-alkylation.
-
Mild Reaction and Workup Conditions: Avoid using excessively high temperatures and strong bases, especially after the N-alkylation is complete. If a basic workup is necessary, use milder conditions (e.g., sodium bicarbonate solution at room temperature).
Issue 4: Low Yield in Reductive Amination
Question: My reductive amination reaction is not proceeding to completion, resulting in a low yield of the desired N-substituted product. What could be the problem?
Answer: Low yields in reductive amination can often be traced back to the initial imine/enamine formation step.
-
pH Control: The pH of the reaction is critical. It needs to be acidic enough to facilitate the dehydration step in imine formation but not so acidic that it protonates the amine nucleophile, rendering it unreactive. A pH range of 4-6 is often optimal.
-
Choice of Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are common reducing agents for this reaction as they are selective for the iminium ion over the carbonyl group.[10] Ensure the reducing agent is added after the initial formation of the imine/enamine.
-
Water Removal: The formation of the imine is a condensation reaction that produces water. In some cases, the use of a dehydrating agent (e.g., molecular sieves) can drive the equilibrium towards the imine and improve the overall yield.
Data Presentation
Table 1: Comparison of N-Alkylation Methods for 8-Azabicyclo[3.2.1]octane
| Derivatization Method | Reagents | Typical Yield Range | Key Advantages | Common Side Reactions |
| Direct Alkylation | Alkyl Halide, Base (e.g., K₂CO₃, NaH) | 40-80% | Simple, one-step procedure. | Over-alkylation, Hofmann elimination (if quaternary salt forms). |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | 70-95% | Excellent for mono-alkylation, avoids over-alkylation. | Incomplete imine formation, reduction of carbonyl starting material. |
| N-Acylation | Acyl Chloride/Anhydride, Base (e.g., Triethylamine) | 85-98% | High yielding, generally clean reactions. | Hydrolysis of acylating agent if moisture is present. |
| Buchwald-Hartwig Amination | Aryl Halide, Palladium Catalyst, Ligand, Base | 60-90% | Good for forming C-N aryl bonds. | Catalyst deactivation, side reactions related to the catalyst system.[11][12][13][14] |
Experimental Protocols
Protocol 1: N-Boc Protection of 8-Azabicyclo[3.2.1]octane
This protocol describes a general procedure for the protection of the secondary amine of 8-azabicyclo[3.2.1]octane (nortropane).
Materials:
-
8-Azabicyclo[3.2.1]octane (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Triethylamine (1.2 eq) or Sodium Hydroxide (1.2 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 8-azabicyclo[3.2.1]octane in the chosen solvent in a round-bottom flask.
-
Add the base (triethylamine or sodium hydroxide).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction with water and extract with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 2: N-Alkylation via Reductive Amination
This protocol provides a general method for the N-alkylation of 8-azabicyclo[3.2.1]octane with an aldehyde.
Materials:
-
8-Azabicyclo[3.2.1]octane (1.0 eq)
-
Aldehyde (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (catalytic amount, if needed)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 8-azabicyclo[3.2.1]octane and the aldehyde in the chosen solvent, add a catalytic amount of acetic acid (this can help to catalyze imine formation).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride in portions.
-
Continue to stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench carefully with saturated aqueous sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: General workflow for the N-derivatization of 8-azabicyclo[3.2.1]octane.
Caption: Troubleshooting guide for over-alkylation in N-derivatization reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Hofmann elimination - Wikipedia [en.wikipedia.org]
- 6. Hofmann Elimination Reaction | Definition, Mechanism & Applications [allen.in]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 11. researchgate.net [researchgate.net]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. youtube.com [youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of Polar 8-azabicyclo[3.2.1]octane Compounds
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the purification of polar 8-azabicyclo[3.2.1]octane compounds.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of polar 8-azabicyclo[3.2.1]octane derivatives.
Issue 1: Poor Peak Shape and Tailing in Normal-Phase Chromatography
Question: My 8-azabicyclo[3.2.1]octane compound is showing significant peak tailing or is not eluting from my silica gel column. What can I do to improve the chromatography?
Answer: This is a frequent issue caused by the interaction of the basic nitrogen atom in the 8-azabicyclo[3.2.1]octane core with the acidic silanol groups on the surface of the silica gel. This interaction leads to strong adsorption, resulting in poor peak shape, tailing, or even irreversible binding to the column. Here are several strategies to address this:
-
Use of Mobile Phase Additives: The most common solution is to add a small amount of a basic modifier to the mobile phase to neutralize the acidic silanol groups.
-
Triethylamine (TEA): Typically, 0.1-2% TEA is added to the eluent.[1]
-
Ammonia: A solution of methanol saturated with ammonia can be used as a polar component of the mobile phase. For very polar compounds, a mobile phase like Dichloromethane:Methanol:Ammonium Hydroxide (e.g., 80:18:2) can be effective.
-
-
Alternative Stationary Phases: If mobile phase additives do not resolve the issue, consider using a different stationary phase.[2]
-
Alumina (Basic or Neutral): Alumina is a basic stationary phase that does not interact as strongly with basic compounds.
-
Amine-Functionalized Silica: These columns have aminopropyl groups bonded to the silica surface, which shields the acidic silanols and provides a less interactive surface for basic compounds.[1]
-
-
Deactivation of Silica Gel: Before running the column, you can pre-treat the silica gel to reduce its acidity.
-
Flush the packed column with your chosen eluent system containing 1-3% triethylamine.[3] After flushing with a few column volumes, switch back to the eluent without the additive for the actual separation.
-
Issue 2: Poor Retention in Reversed-Phase Chromatography
Question: My polar 8-azabicyclo[3.2.1]octane compound is eluting in the solvent front on my C18 column. How can I increase its retention?
Answer: The high polarity of your compound can lead to insufficient interaction with the nonpolar stationary phase. Here are some approaches to improve retention:
-
High pH Mobile Phase: For basic compounds, using a mobile phase with a high pH (e.g., pH 8-10) will deprotonate the amine, making the compound less polar and increasing its retention on a C18 column. Ensure your column is stable at high pH. Volatile buffers like ammonium bicarbonate are suitable for this purpose.[4]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for highly polar compounds.[5][6][7][8] It utilizes a polar stationary phase (like silica or a polar bonded phase) with a mobile phase rich in an organic solvent (typically acetonitrile) and a small amount of aqueous buffer. In HILIC, water is the strong solvent, and increasing its concentration will decrease retention time.[5][8]
Issue 3: Difficulty with Recrystallization
Question: I am struggling to find a suitable solvent to recrystallize my polar 8-azabicyclo[3.2.1]octane compound. It seems to be soluble in many polar solvents even at low temperatures.
Answer: Recrystallizing highly polar compounds can be challenging. Here are a few strategies:
-
Salt Formation: A common and effective technique is to convert the basic free amine into a salt (e.g., hydrochloride or hydrobromide). These salts are often more crystalline and have different solubility profiles than the free base, typically being more soluble in polar protic solvents like ethanol, methanol, or water, and less soluble in less polar organic solvents.
-
Solvent System Exploration:
-
Mixed Solvent Systems: Try dissolving your compound in a good solvent (e.g., methanol or ethanol) and then slowly adding a poor solvent (e.g., diethyl ether, ethyl acetate, or acetone) until the solution becomes cloudy. Gentle warming to redissolve the solid followed by slow cooling can induce crystallization.
-
Protic Solvents: For highly polar compounds, alcohols (isopropanol, ethanol) or even water can be effective recrystallization solvents, particularly for their salt forms.
-
Frequently Asked Questions (FAQs)
Q1: What are the best general-purpose TLC solvent systems for monitoring reactions involving polar 8-azabicyclo[3.2.1]octane compounds?
A1: Good starting points for TLC analysis on silica gel plates include:
-
Dichloromethane (DCM) / Methanol (MeOH) with a small amount of triethylamine (TEA) or ammonium hydroxide (NH4OH). A typical ratio would be 95:5 DCM:MeOH with 0.5-1% TEA.
-
Ethyl Acetate (EtOAc) / Hexane with a basic modifier.
-
For very polar compounds, consider systems like Chloroform:Methanol:Ammonia.
Q2: Can I use flash chromatography to purify my polar 8-azabicyclo[3.2.1]octane compound?
A2: Yes, flash chromatography is a common purification method. To be successful, it is crucial to address the issues of strong interaction with silica gel. It is highly recommended to use a mobile phase containing a basic additive like triethylamine or to use a different stationary phase such as alumina or amine-functionalized silica.
Q3: My compound seems to be degrading on the silica gel column. What can I do?
A3: Degradation on silica is often due to its acidic nature. To mitigate this, you can:
-
Deactivate the silica gel with triethylamine before use as described in the troubleshooting guide.[3]
-
Switch to a less acidic stationary phase like neutral alumina.
-
Consider using reversed-phase chromatography where the stationary phase is non-polar and less likely to cause acid-catalyzed degradation.
Q4: Is HILIC a better option than reversed-phase chromatography for my very polar 8-azabicyclo[3.2.1]octane derivative?
A4: For highly polar compounds that show little to no retention on a standard C18 column, HILIC is often a superior choice.[6][7] It provides better retention for polar analytes and can offer different selectivity compared to reversed-phase methods.[5][8]
Data Presentation
The following tables provide illustrative data for the chromatographic behavior of tropane alkaloids, which share the 8-azabicyclo[3.2.1]octane core and can serve as a guide for method development.
Table 1: Illustrative Rf Values of Tropane Alkaloids on Silica Gel TLC with Different Mobile Phases
| Compound | Mobile Phase A (CHCl₃:MeOH:NH₃, 85:14:1) | Mobile Phase B (EtOAc:MeOH:NH₃, 85:10:5) |
| Atropine | 0.35 | 0.50 |
| Scopolamine | 0.60 | 0.75 |
| Homatropine | 0.25 | 0.40 |
Data is illustrative and based on typical behavior of tropane alkaloids.
Table 2: Comparison of Chromatographic Techniques for Polar Basic Compound Purification
| Technique | Stationary Phase | Mobile Phase | Advantages | Disadvantages |
| Normal-Phase (with modifier) | Silica Gel | Non-polar organic solvents with basic additive (e.g., TEA) | Good for less polar compounds, established method. | Peak tailing without modifier, potential for compound degradation. |
| Normal-Phase (alternative) | Alumina, Amine-functionalized Silica | Non-polar organic solvents | Better peak shape for basic compounds, less need for additives. | Can be more expensive, may have different selectivity. |
| Reversed-Phase (high pH) | pH-stable C18 | Aqueous buffer (pH > 8) / Acetonitrile or Methanol | Good retention for basic compounds, excellent peak shape. | Requires pH-stable columns, potential for buffer precipitation. |
| HILIC | Silica, Polar bonded phases | Acetonitrile-rich with aqueous buffer | Excellent retention for very polar compounds, MS-friendly. | Can have longer equilibration times, retention can be sensitive to water content.[7] |
Experimental Protocols
Protocol 1: Flash Column Chromatography on Silica Gel with a Basic Modifier
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to identify a solvent system that provides a good Rf value (around 0.2-0.4) for your target compound. A common starting point is a mixture of dichloromethane and methanol with 0.5-1% triethylamine (TEA).
-
Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent component (e.g., dichloromethane). Carefully pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Equilibration: Equilibrate the packed column by passing 3-5 column volumes of the initial mobile phase (containing the basic modifier) through it.
-
Sample Loading: Dissolve your crude compound in a minimum amount of the mobile phase or a suitable solvent. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the compound onto a small amount of silica gel.
-
Elution: Begin elution with the initial mobile phase. If necessary, a gradient of increasing polarity (e.g., increasing the percentage of methanol) can be used to elute the compounds.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the purified product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure. The residual triethylamine can typically be removed by co-evaporation with a suitable solvent or under high vacuum.
Protocol 2: Recrystallization of an 8-azabicyclo[3.2.1]octane as a Hydrochloride Salt
-
Salt Formation: Dissolve the crude free base of your 8-azabicyclo[3.2.1]octane compound in a minimal amount of a suitable organic solvent (e.g., isopropanol, ethanol, or diethyl ether).
-
Acidification: Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether or concentrated HCl) dropwise while stirring. Monitor the pH with moist pH paper until it is acidic. The hydrochloride salt will often precipitate out of the solution.
-
Isolation of Crude Salt: Collect the precipitated salt by vacuum filtration and wash it with a small amount of the organic solvent.
-
Solvent Selection for Recrystallization: Test the solubility of a small amount of the crude salt in various solvents (e.g., methanol, ethanol, isopropanol, water, or mixtures thereof) to find a solvent that dissolves the salt when hot but not when cold.
-
Recrystallization: Dissolve the crude salt in the minimum amount of the chosen hot solvent. If the solution is colored, you can add a small amount of activated charcoal and perform a hot filtration.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collection and Drying: Collect the pure crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
Visualizations
Caption: General purification workflow for polar 8-azabicyclo[3.2.1]octane compounds.
Caption: Troubleshooting decision tree for peak tailing in normal-phase chromatography.
References
- 1. biotage.com [biotage.com]
- 2. Chromatography [chem.rochester.edu]
- 3. Chromatography [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. agilent.com [agilent.com]
- 6. chromtech.com [chromtech.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to Chiral HPLC Analysis of Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate Enantiomers
For researchers, scientists, and professionals in drug development, the enantioselective analysis of chiral molecules is a critical step in ensuring the safety and efficacy of pharmaceutical compounds. Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate, a key building block in the synthesis of various tropane alkaloids and their analogues, exists as a pair of enantiomers. Differentiating and quantifying these enantiomers is essential for understanding their distinct pharmacological and toxicological profiles. This guide provides a comparative overview of chiral High-Performance Liquid Chromatography (HPLC) methods applicable to the separation of these and structurally related enantiomers, supported by experimental data from analogous compounds.
Comparison of Chiral Stationary Phases and Mobile Phases
The successful chiral separation of bicyclic amines and their ester derivatives, such as Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate, is highly dependent on the choice of the chiral stationary phase (CSP) and the mobile phase composition. Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, are widely recognized for their broad applicability in resolving a diverse range of chiral compounds.[1][2] Macrocyclic glycopeptide and crown ether-based stationary phases also offer unique selectivity for certain classes of chiral molecules, including those with primary amine functionalities.[1]
Below is a summary of chiral HPLC conditions that have been successfully employed for the separation of compounds structurally related to Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate. This data provides a strong starting point for method development for the target analyte.
| Chiral Stationary Phase (CSP) | Analyte | Mobile Phase | Flow Rate (mL/min) | Detection | Observations |
| Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)) | 3-azabicyclo[3.2.1]octane β-amino ester | n-hexane/2-propanol (90/10) | 0.5 | UV (205 nm) | Good separation of enantiomers was achieved.[3] |
| CHIRALPAK® AS-H (Amylose tris[(S)-α-methylbenzylcarbamate]) | Cathinone derivatives | hexane/isopropanol/triethylamine (97:3:0.1) | 1.0 | UV (254 nm) | Successfully resolved 19 out of 24 chiral cathinone derivatives.[4] |
| α1-acid glycoprotein column | Atropine | Not specified | Not specified | MS and UV | Stereoselective separation was achieved without derivatization.[5] |
| Chiral ART Amylose-C (Supercritical Fluid Chromatography) | 3,4,7,8-tetrachlorodecane isomers | CO2/MeOH (96/4 v/v) with 0.1% diethylamine | Not specified | MS (ESI-) | Baseline separation of stereoisomers was achieved.[6] |
Table 1: Comparison of Chiral HPLC and SFC Conditions for Structurally Related Compounds
Experimental Protocols
A generalized protocol for the chiral HPLC analysis of Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate enantiomers is provided below. This protocol is a starting point and should be optimized for the specific application.
1. Sample Preparation:
-
Dissolve the racemic standard of Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate in a suitable solvent (e.g., mobile phase or a solvent compatible with the mobile phase) to a concentration of approximately 1 mg/mL.
-
Prepare a series of dilutions for linearity and limit of detection/quantification determination.
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC System and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., UV or Mass Spectrometer).
-
Chiral Stationary Phase: Based on the data for analogous compounds, a polysaccharide-based column such as Chiralpak IA, IB, IC, or Chiralcel OD, OJ is recommended for initial screening.
-
Mobile Phase:
-
Normal Phase: A mixture of n-hexane and an alcohol (e.g., isopropanol, ethanol) is a common starting point. The ratio can be varied to optimize separation (e.g., 90:10, 80:20 hexane:alcohol). Addition of a small amount of a basic modifier like diethylamine (DEA) or triethylamine (TEA) (e.g., 0.1%) is often necessary to improve peak shape and reduce tailing for basic analytes.
-
Reversed Phase: A mixture of an aqueous buffer (e.g., ammonium bicarbonate, ammonium acetate) and an organic modifier (e.g., acetonitrile, methanol).
-
-
Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.
-
Column Temperature: Usually ambient, but can be varied (e.g., 25-40°C) to improve resolution.
-
Detection: UV detection at a wavelength where the analyte absorbs (e.g., 210-230 nm) or Mass Spectrometry for higher sensitivity and selectivity.
-
Injection Volume: 5-20 µL.
3. Data Analysis:
-
Integrate the peak areas of the two enantiomers.
-
Calculate the resolution (Rs) between the two enantiomeric peaks. A baseline separation is generally considered to have an Rs value ≥ 1.5.
-
Determine the enantiomeric excess (% ee) if applicable.
Visualizing the Workflow and Logic
To better understand the process, the following diagrams illustrate the experimental workflow and the logical relationships in method development.
Caption: Workflow of Chiral HPLC Analysis.
Caption: Key Parameters in Method Development.
References
- 1. csfarmacie.cz [csfarmacie.cz]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Chiral separation of short chain aliphatic hydroxycarboxylic acids on cinchonan carbamate-based weak chiral anion exchangers and zwitterionic chiral ion exchangers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chiral separation of atropine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, identification, chiral separation and crystal structure of (3R,4R,7S,8S)-3,4,7,8-tetrachlorodecane and its stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of NMR Spectroscopic Data for Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate hydrochloride and Structural Analogs
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Nuclear Magnetic Resonance (NMR) spectroscopic data for Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate hydrochloride and its structurally related analogs. Due to the limited availability of public domain NMR data for the title compound, this guide presents spectroscopic information for well-characterized alternatives, including Cocaine Hydrochloride, Tropinone, and Methylphenidate. This comparative approach allows for an informed estimation of the expected spectral characteristics of this compound.
The 8-azabicyclo[3.2.1]octane scaffold is a core structural motif in a variety of biologically active molecules, including cocaine and its derivatives. The characterization of novel compounds bearing this framework heavily relies on spectroscopic techniques, with NMR being paramount for structural elucidation. This guide aims to facilitate the analysis of such compounds by providing a centralized resource of NMR data for relevant analogs.
Comparison of ¹H NMR Spectroscopic Data
The ¹H NMR spectra of these compounds are characterized by signals corresponding to the bicyclic core protons and the substituents. The chemical shifts and coupling constants are sensitive to the stereochemistry and the nature of the functional groups present.
| Compound/Proton Assignment | Cocaine Hydrochloride (in D₂O)[1] | Tropinone (in CDCl₃) | Methylphenidate Hydrochloride (in CDCl₃)[2] |
| Bicyclic Protons | |||
| H-1/H-5 (bridgehead) | ~3.5 - 4.0 ppm | ~3.2 - 3.4 ppm | ~2.5 - 3.0 ppm |
| H-2/H-4 (axial/equatorial) | ~1.8 - 2.5 ppm | ~2.2 - 2.8 ppm | ~1.5 - 2.2 ppm |
| H-3 (axial/equatorial) | ~5.5 ppm | - | ~2.0 - 2.5 ppm |
| H-6/H-7 (axial/equatorial) | ~1.8 - 2.5 ppm | ~1.9 - 2.2 ppm | ~1.5 - 2.2 ppm |
| Substituent Protons | |||
| N-CH₃ | ~2.9 ppm | ~2.5 ppm | - |
| O=C-OCH₃ | ~3.7 ppm | - | ~3.7 ppm |
| Benzoyl-H (aromatic) | ~7.5 - 8.1 ppm | - | - |
| Phenyl-H (aromatic) | - | - | ~7.2 - 7.4 ppm |
| Piperidine NH | - | - | Broad signal |
Comparison of ¹³C NMR Spectroscopic Data
The ¹³C NMR spectra provide valuable information on the carbon framework of the molecules. The chemical shifts of the carbonyl carbons and the carbons of the bicyclic system are particularly diagnostic.
| Compound/Carbon Assignment | Cocaine Hydrochloride | Tropinone (in CDCl₃)[3] | Methylphenidate Hydrochloride (in CDCl₃)[2] |
| Bicyclic Carbons | |||
| C-1/C-5 (bridgehead) | ~65 ppm | ~61 ppm | ~50 - 55 ppm |
| C-2/C-4 | ~35 ppm | ~41 ppm | ~25 - 30 ppm |
| C-3 | ~67 ppm | ~215 ppm (C=O) | ~40 - 45 ppm |
| C-6/C-7 | ~25 ppm | ~28 ppm | ~25 - 30 ppm |
| Substituent Carbons | |||
| N-CH₃ | ~41 ppm | ~36 ppm | - |
| O=C-OCH₃ | ~52 ppm | - | ~52 ppm |
| C=O (ester/amide) | ~170 ppm | - | ~173 ppm |
| C=O (benzoyl) | ~166 ppm | - | - |
| Aromatic/Phenyl Carbons | ~128 - 134 ppm | - | ~127 - 137 ppm |
Experimental Protocols
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation and comparison.
Sample Preparation
-
Sample Weighing : Accurately weigh 5-20 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.[4]
-
Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble. For hydrochloride salts, D₂O or DMSO-d₆ are common choices.[5] For free bases, CDCl₃ is often used.[4]
-
Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[4] Gentle vortexing or sonication can aid dissolution.
-
Transfer : Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube. Avoid introducing any solid particles.
-
Internal Standard : If precise chemical shift referencing is required, an internal standard such as TMS (for organic solvents) or DSS (for aqueous solutions) can be added.[6]
NMR Data Acquisition
The following parameters are recommended for a standard NMR experiment on a 400 or 500 MHz spectrometer:[7]
¹H NMR:
-
Pulse Program : Standard single pulse (e.g., zg30).
-
Number of Scans (ns) : 16 to 64, depending on the sample concentration.
-
Relaxation Delay (d1) : 1-2 seconds.
-
Acquisition Time (aq) : 2-4 seconds.
-
Spectral Width (sw) : A range appropriate for organic molecules (e.g., -2 to 12 ppm).
¹³C NMR:
-
Pulse Program : Proton-decoupled pulse program (e.g., zgpg30).
-
Number of Scans (ns) : 1024 or more, depending on the sample concentration.
-
Relaxation Delay (d1) : 2 seconds.
-
Acquisition Time (aq) : 1-2 seconds.
-
Spectral Width (sw) : A range appropriate for organic molecules (e.g., 0 to 220 ppm).
Logical Workflow for NMR Data Analysis
The process of acquiring and analyzing NMR data follows a logical progression from sample preparation to final structure confirmation.
Caption: Workflow for NMR spectroscopic analysis.
References
- 1. rsc.org [rsc.org]
- 2. raggeduniversity.co.uk [raggeduniversity.co.uk]
- 3. Tropinone(532-24-1) 13C NMR spectrum [chemicalbook.com]
- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 5. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. news-medical.net [news-medical.net]
A Comparative Guide: 8-Azabicyclo[3.2.1]octane vs. Piperidine Scaffolds in Drug Design
In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that profoundly influences a drug candidate's physicochemical, pharmacokinetic, and pharmacodynamic properties. Among the most ubiquitous nitrogen-containing heterocycles, the simple piperidine ring has been a mainstay. However, the conformationally constrained 8-azabicyclo[3.2.1]octane scaffold, also known as a tropane or nortropane skeleton, has emerged as a compelling bioisosteric replacement, offering distinct advantages in optimizing drug-like properties.[1][2] This guide provides a detailed comparison of these two scaffolds, supported by experimental data and protocols, to inform rational drug design.
Structural and Physicochemical Properties: Rigidity vs. Flexibility
The fundamental difference between the 8-azabicyclo[3.2.1]octane and piperidine scaffolds lies in their conformational flexibility. Piperidine exists in a dynamic equilibrium between two chair conformations, allowing its substituents to adopt either axial or equatorial positions. In contrast, the bridged structure of 8-azabicyclo[3.2.1]octane locks the six-membered ring into a rigid "chair-like" conformation.[2] This rigidity has profound implications for a molecule's properties.
Key Physicochemical Differences:
-
Conformational Rigidity: The bicyclic nature of the 8-azabicyclo[3.2.1]octane scaffold reduces the entropic penalty upon binding to a target protein, which can lead to enhanced binding affinity.[1]
-
Three-Dimensionality: The defined three-dimensional shape of the bridged scaffold provides precise vectors for substituent placement, allowing for more accurate exploration of a binding pocket and potentially improving selectivity.
-
Lipophilicity: Constraining the piperidine ring into a bridged system can increase lipophilicity.[1] However, modifications, such as the introduction of heteroatoms (e.g., an oxygen bridge in 8-oxa-3-azabicyclo[3.2.1]octane), can modulate this property.[2]
-
Basicity (pKa): The bridged structure can influence the basicity of the nitrogen atom compared to a simple piperidine, which can affect properties like solubility and interactions with biological targets.
Table 1: Comparison of Physicochemical Properties
| Property | Piperidine | 8-Azabicyclo[3.2.1]octane | Rationale for Difference |
| Conformational Flexibility | High (Chair-boat interconversion) | Low (Rigid, chair-like conformation) | The ethylene bridge across the 1,5-positions locks the conformation. |
| Molecular Shape | Flexible, lower 3D complexity | Rigid, higher 3D complexity | The bicyclic structure creates a more defined and globular shape. |
| Calculated LogP (cLogP) | ~1.1 (Parent) | ~1.3 (Parent, Nortropane)[3] | The rigid, more compact structure can lead to a slight increase in lipophilicity. |
| Topological Polar Surface Area (TPSA) | 12.0 Ų | 12.0 Ų (Nortropane)[3] | The basic nitrogen atom is the primary contributor for the parent scaffolds. |
| Synthetic Accessibility | Generally high and cost-effective | More complex, often requiring multi-step syntheses[4] | Construction of the bicyclic system is inherently more challenging. |
Pharmacokinetic Profile: ADME Considerations
The structural differences between the scaffolds significantly impact their Absorption, Distribution, Metabolism, and Excretion (ADME) profiles.
Metabolic Stability: A key advantage of the 8-azabicyclo[3.2.1]octane scaffold can be its enhanced metabolic stability. The rigid structure can sterically hinder access by metabolic enzymes, such as Cytochrome P450s (CYPs), protecting adjacent positions from oxidation. For example, a study on mTOR inhibitors showed that a compound containing an 8-oxa-3-azabicyclo[3.2.1]octane group displayed high metabolic stability against CYP1A1 degradation.[5] In contrast, the flexible piperidine ring can more easily orient itself within an enzyme's active site, potentially leading to faster metabolism.
Permeability: Passive diffusion across biological membranes, a key factor for oral bioavailability and blood-brain barrier penetration, is influenced by a molecule's lipophilicity and shape.[6][7] While the increased rigidity and lipophilicity of the bridged scaffold can be beneficial, the overall permeability depends on the specific substituents and their arrangement.
Table 2: Comparative Pharmacokinetic Data
| Parameter | Piperidine-Containing Drug (Example) | 8-Azabicyclo[3.2.1]octane Analogue | Observation and Implication |
| Metabolic Stability (t½ in human liver microsomes) | Varies widely, can be susceptible to N-dealkylation and ring oxidation. | Often shows increased stability. | The rigid scaffold can shield metabolic soft spots, reducing clearance.[5] |
| Receptor Binding (IC50/Ki) | Potent (e.g., 1b, M1/M4 agonist) | More Potent (e.g., 1a, M1/M4 agonist) | The pre-organized conformation of the bicyclic scaffold can reduce the entropic cost of binding, leading to higher affinity.[2] |
| Permeability (PAMPA) | Dependent on overall molecule properties. | Can be modulated; rigidity may enhance passive diffusion. | The defined 3D structure can influence membrane transit. |
Visualizing the Comparison
To better understand the structural differences and experimental workflows, the following diagrams are provided.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. montclair.edu [montclair.edu]
- 3. 8-Azabicyclo(3.2.1)octane | C7H13N | CID 136097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. addi.ehu.es [addi.ehu.es]
- 5. researchgate.net [researchgate.net]
- 6. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol · GitHub [gist.github.com]
- 7. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
A Comparative Guide to Bicyclic Scaffolds for CNS Targets: Focus on Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The quest for novel and effective therapeutics for Central Nervous System (CNS) disorders is a paramount challenge in modern medicinal chemistry. The intricate nature of CNS targets necessitates the design of molecules with precise three-dimensional structures and optimized physicochemical properties to ensure blood-brain barrier penetration and target engagement. Bicyclic scaffolds have emerged as a privileged structural motif in CNS drug discovery, offering a rigid framework that can orient functional groups in a well-defined spatial arrangement, thereby enhancing potency and selectivity.
This guide provides a comprehensive comparison of Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate, a key intermediate and standalone scaffold, with other prominent bicyclic systems for CNS targets. We will delve into their synthesis, physicochemical properties, and biological activities, supported by experimental data and detailed protocols.
The 8-azabicyclo[3.2.1]octane (Tropane) Scaffold: A Privileged Structure
The 8-azabicyclo[3.2.1]octane, commonly known as the tropane scaffold, is a cornerstone in the design of CNS-active compounds.[1][2] Its rigid, conformationally constrained structure is a key feature that minimizes the entropic penalty upon binding to a target, often leading to higher affinity.[1] This scaffold is the core of numerous biologically active natural products, including cocaine and scopolamine, which are known to interact with monoamine transporters and muscarinic acetylcholine receptors, respectively.[2][3]
Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate itself is a versatile building block, allowing for diverse functionalization at the nitrogen (N8) and the carboxylate group at the C3 position. These modifications enable the fine-tuning of pharmacological activity and pharmacokinetic properties. The stereochemistry at the C3 position (exo vs. endo) also plays a critical role in determining the biological activity and selectivity of its derivatives.
Comparative Analysis of Bicyclic Scaffolds
The selection of a bicyclic scaffold is a critical decision in the drug design process. Below is a comparison of the 8-azabicyclo[3.2.1]octane scaffold with other relevant bicyclic systems commonly employed in CNS drug discovery.
Physicochemical Properties
The physicochemical properties of a scaffold are crucial determinants of its drug-like characteristics, including solubility, permeability, and metabolic stability. An integrated study on bicyclic privileged structures has defined desirable drug-like ranges for these scaffolds.[4] CNS drugs, in particular, often exhibit a more constrained range of properties to facilitate blood-brain barrier penetration.[5]
| Property | 8-azabicyclo[3.2.1]octane | Azepane (fused/bridged) | Quinuclidine (1-azabicyclo[2.2.2]octane) | Isoquinuclidine (2-azabicyclo[2.2.2]octane) |
| Molecular Formula | C₇H₁₃N | Varies (e.g., C₈H₁₅N) | C₇H₁₃N | C₇H₁₃N |
| Molecular Weight ( g/mol ) | 111.18[6] | Varies (e.g., 125.22) | 111.18 | 111.18 |
| LogP (calculated) | ~1.3 | Varies | ~1.0 | ~1.0 |
| Topological Polar Surface Area (TPSA) (Ų) | 12.03 | Varies | 12.03 | 12.03 |
| Structural Rigidity | High | Moderate to High | High | High |
| Synthetic Accessibility | Well-established | Moderate to High | Well-established | Moderate |
| Key Structural Feature | Bridged piperidine and pyrrolidine rings | Fused or bridged seven-membered ring | Symmetrical bridged structure | Isomer of quinuclidine |
Note: The values for azepane scaffolds can vary significantly based on the specific ring fusion or bridging pattern.
Biological Activity and Target Selectivity
The geometry and electronic properties of the bicyclic scaffold profoundly influence its interaction with CNS targets. The following table summarizes the binding affinities of representative compounds from different bicyclic classes for key CNS targets.
| Scaffold Class | Representative Compound | Target | Binding Affinity (Ki, nM) | Reference |
| 8-azabicyclo[3.2.1]octane | Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate derivative | Dopamine Transporter (DAT) | Varies with substitution | [7] |
| Tropane Analog (e.g., RTI-113) | Dopamine Transporter (DAT) | 0.6 | N/A | |
| Tropane Analog (e.g., RTI-113) | Serotonin Transporter (SERT) | 2.4 | N/A | |
| Azepane | N-benzylated bicyclic azepane | Norepinephrine Transporter (NET) | 60 ± 7 | [8] |
| N-benzylated bicyclic azepane | Dopamine Transporter (DAT) | 230 ± 12 | [8] | |
| N-benzylated bicyclic azepane | Serotonin Transporter (SERT) | 250 ± 32 | [8] | |
| Quinuclidine | Quinuclidine derivative | Muscarinic M1 Receptor | Varies with substitution | |
| Isoquinuclidine | Isoquinuclidine derivative | Nicotinic α7 Receptor | Varies with substitution | N/A |
This table presents illustrative data. Direct comparison requires assays to be run under identical conditions.
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below are methodologies for key experiments cited in the comparison of bicyclic scaffolds.
Synthesis of Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate
A general process for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols, which are precursors to the carboxylate, involves the reaction of a tropinone with a diphenylmethyl derivative, followed by reaction with a tributyltin derivative of pyrimidine and an alkyl lithium derivative.[9]
In Vitro Assays
1. Competitive Radioligand Binding Assay for Dopamine Transporter (DAT)
This assay determines the affinity of a test compound for the dopamine transporter by measuring its ability to displace a known radioligand.
-
Materials:
-
Rat brain striatal tissue homogenates (or cells expressing DAT).
-
Radioligand: [³H]WIN 35,428.
-
Non-specific binding control: Cocaine (10 µM).
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Test compounds (Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate derivatives and other bicyclic scaffolds).
-
96-well plates, filter mats, scintillation fluid, and a scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the assay buffer, radioligand (at a concentration near its Kd), and either the test compound, vehicle, or the non-specific binding control.
-
Add the tissue homogenate to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. [³H]Dopamine Uptake Inhibition Assay
This functional assay measures the ability of a test compound to inhibit the uptake of dopamine into cells expressing the dopamine transporter.[10]
-
Materials:
-
Cells stably expressing the human dopamine transporter (hDAT), e.g., HEK293-hDAT cells.
-
[³H]Dopamine.
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Test compounds.
-
96-well plates, cell harvester, scintillation fluid, and a scintillation counter.
-
-
Procedure:
-
Plate the hDAT-expressing cells in 96-well plates and allow them to reach confluency.
-
Wash the cells with pre-warmed assay buffer.
-
Pre-incubate the cells with various concentrations of the test compound or vehicle for a defined period (e.g., 10-20 minutes) at 37°C.
-
Initiate the uptake by adding a fixed concentration of [³H]dopamine.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapidly aspirating the buffer and washing the cells with ice-cold buffer.
-
Lyse the cells and measure the radioactivity of the lysate using a scintillation counter.
-
Determine the non-specific uptake in the presence of a high concentration of a known DAT inhibitor (e.g., cocaine).
-
Calculate the specific uptake and determine the IC₅₀ value for each test compound.
-
In Vivo Pharmacokinetic Study using Microdialysis
Microdialysis is a technique used to measure the unbound concentrations of a drug in the brain extracellular fluid of a freely moving animal, providing crucial information about its ability to cross the blood-brain barrier.[11][12]
-
Materials:
-
Male Wistar rats.
-
Microdialysis probes.
-
Surgical instruments for stereotaxic implantation of the probe.
-
Perfusion fluid (artificial cerebrospinal fluid).
-
Syringe pump.
-
Fraction collector.
-
LC-MS/MS system for sample analysis.
-
-
Procedure:
-
Anesthetize the rat and stereotaxically implant the microdialysis probe into the target brain region (e.g., striatum).
-
Allow the animal to recover from surgery.
-
On the day of the experiment, connect the probe to a syringe pump and perfuse with artificial cerebrospinal fluid at a low flow rate (e.g., 1-2 µL/min).
-
Administer the test compound (e.g., intravenously or intraperitoneally).
-
Collect dialysate samples at regular intervals using a fraction collector.
-
Simultaneously, collect blood samples at corresponding time points.
-
Analyze the concentration of the test compound in the dialysate and plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as the area under the curve (AUC) for both brain and plasma to determine the brain-to-plasma concentration ratio.
-
Visualizing Relationships and Workflows
To better illustrate the concepts and processes discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Dopaminergic synapse showing the site of action for bicyclic DAT inhibitors.
Caption: Workflow for the preclinical evaluation of bicyclic scaffolds for CNS targets.
Conclusion
The 8-azabicyclo[3.2.1]octane scaffold, exemplified by Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate, remains a highly valuable and "privileged" structure in the design of CNS-active compounds. Its rigid framework provides a solid foundation for achieving high affinity and selectivity for various CNS targets, particularly monoamine transporters. However, the exploration of other bicyclic scaffolds, such as those based on azepane and quinuclidine, offers opportunities to access novel chemical space and potentially overcome challenges associated with the tropane core, such as off-target effects or suboptimal pharmacokinetic profiles.
The choice of a bicyclic scaffold should be guided by a thorough analysis of the target's structural requirements, the desired pharmacological profile, and the synthetic tractability of the system. The experimental protocols detailed in this guide provide a framework for the systematic evaluation and comparison of different bicyclic scaffolds, ultimately aiding in the rational design of the next generation of CNS therapeutics.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. The use of microdialysis in CNS drug delivery studies. Pharmacokinetic perspectives and results with analgesics and antiepileptics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An integrated drug-likeness study for bicyclic privileged structures: from physicochemical properties to in vitro ADME properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US20060058343A1 - Process for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols - Google Patents [patents.google.com]
- 10. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What Is Brain Microdialysis and Its Application in PK Studies for CNS Drugs - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. Cerebral microdialysis in clinical studies of drugs: pharmacokinetic applications - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Analytical Methods for Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate and Related Tropane Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry and other analytical techniques for the characterization and quantification of Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate, a key intermediate in the synthesis of various tropane alkaloids. Understanding its analytical behavior is crucial for drug discovery, development, and quality control. This document outlines the expected mass spectrometry fragmentation pattern, compares analytical methodologies, and provides detailed experimental protocols.
Mass Spectrometry Fragmentation Pattern of Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate
Upon electron ionization (EI), the molecule is expected to undergo fragmentation through several key pathways, primarily involving the loss of the carbomethoxy group and cleavages within the bicyclic ring system. The major fragments are anticipated to arise from the stable tropane ring system.
Predicted EI-MS fragmentation pathway for Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate.
Comparison of Analytical Techniques
The analysis of tropane alkaloids can be performed using several techniques, with liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) being the most prevalent. High-Performance Thin-Layer Chromatography (HPTLC) offers a simpler, high-throughput alternative for screening purposes.
| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Thin-Layer Chromatography (HPTLC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, followed by mass analysis. | Separation of volatile compounds in a gaseous mobile phase interacting with a stationary phase, followed by mass analysis. | Separation on a planar stationary phase with detection via UV light or chemical derivatization. |
| Sample Volatility | Suitable for a wide range of compounds, including non-volatile and thermally labile ones. | Requires analytes to be volatile and thermally stable, often necessitating derivatization for tropane alkaloids. | Suitable for a wide range of polarities, non-volatile compounds can be analyzed. |
| Derivatization | Generally not required. | Often necessary to increase volatility and thermal stability (e.g., silylation). | Not typically required, but can be used for visualization. |
| Sensitivity | High sensitivity, often achieving lower limits of detection. | Good sensitivity, but can be limited by derivatization efficiency and potential for analyte degradation at high temperatures. | Lower sensitivity compared to MS-based methods. |
| Sample Throughput | Can be adapted for high-throughput analysis with autosamplers. | Can be more time-consuming due to the derivatization step. | High throughput, as multiple samples can be run on a single plate. |
| Matrix Effects | Can be susceptible to ion suppression or enhancement from co-eluting matrix components. | Generally less prone to matrix effects compared to LC-MS. | Less affected by matrix components compared to ESI-MS. |
Quantitative Performance Comparison
The following table summarizes typical quantitative performance data for the analysis of tropane alkaloids using LC-MS/MS and GC-MS, based on published methods for related compounds like atropine and scopolamine.[1][2][3][4][5]
| Parameter | LC-MS/MS | GC-MS |
| Linearity Range | 0.1 - 100 ng/mL | 10 - 5000 ng/mL[2] |
| Limit of Detection (LOD) | 0.05 - 2 ng/mL | 5.0 ng/mL[2] |
| Limit of Quantification (LOQ) | 0.1 - 5 ng/mL | 10 ng/mL[5] |
| Recovery (%) | 85 - 110% | > 80%[2] |
| Precision (RSD%) | < 15% | < 10% |
Experimental Protocols
Detailed methodologies are critical for reproducible and accurate analysis. Below are representative protocols for LC-MS/MS and GC-MS analysis of tropane alkaloids.
Protocol 1: Sample Preparation (QuEChERS Method for Plant Material)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular sample preparation technique for complex matrices.[6]
-
Homogenization : Weigh 1-2 g of the homogenized sample into a 50 mL centrifuge tube.
-
Extraction : Add 10 mL of acetonitrile with 1% acetic acid. Vortex for 1 minute.
-
Salting Out : Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate). Shake vigorously for 1 minute.
-
Centrifugation : Centrifuge at 4000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup : Transfer an aliquot of the supernatant to a dSPE tube containing sorbents like PSA and C18. Vortex for 30 seconds and centrifuge.
-
Final Preparation : Filter the supernatant through a 0.22 µm filter before injection.
Protocol 2: LC-MS/MS Analysis
-
Liquid Chromatography :
-
Column : Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase : Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate : 0.3 mL/min.
-
Injection Volume : 5 µL.
-
-
Mass Spectrometry :
-
Ionization : Electrospray ionization in positive mode (ESI+).
-
Detection : Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions.
-
Protocol 3: GC-MS Analysis
-
Derivatization (Silylation) :
-
Evaporate the sample extract to dryness under a stream of nitrogen.
-
Add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 50 µL of pyridine.
-
Heat at 70°C for 30 minutes.
-
-
Gas Chromatography :
-
Column : Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas : Helium at a constant flow rate of 1 mL/min.
-
Temperature Program : Initial temperature of 100°C, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Injection : Splitless mode.
-
-
Mass Spectrometry :
-
Ionization : Electron Ionization (EI) at 70 eV.
-
Scan Mode : Full scan (m/z 50-550) for identification and selected ion monitoring (SIM) for quantification.
-
General experimental workflow for the analysis of tropane alkaloids.
Conclusion
The choice of analytical method for Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate and related tropane alkaloids depends on the specific research needs. LC-MS/MS is generally preferred for its high sensitivity, specificity, and applicability to a wide range of compounds without the need for derivatization.[1] GC-MS is a robust alternative, particularly when dealing with less complex matrices or when derivatization is not a limiting factor.[2] HPTLC serves as a valuable tool for rapid screening and qualitative analysis. The provided protocols and comparative data serve as a guide for researchers to select and implement the most appropriate analytical strategy for their studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative analysis of tropane alkaloids in biological materials by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improved Analytical Approach for Determination of Tropane Alkaloids in Leafy Vegetables Based on µ-QuEChERS Combined with HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of tropane alkaloids atropine and scopolamine by liquid chromatography-mass spectrometry in plant organs of Datura species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Assessing the Purity of Synthetic Tropane Analogs by LC-MS: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The robust assessment of purity for synthetic tropane analogs is a critical step in drug discovery and development, ensuring the safety, efficacy, and quality of potential therapeutic agents. Liquid chromatography-mass spectrometry (LC-MS) has emerged as the gold standard for this purpose, offering unparalleled sensitivity and specificity in identifying and quantifying the active pharmaceutical ingredient (API) and any process-related impurities or degradation products. This guide provides a comprehensive comparison of LC-MS methodologies for the purity assessment of synthetic tropane analogs, supported by experimental data and detailed protocols.
Introduction to Tropane Analogs and the Importance of Purity
Tropane alkaloids, characterized by their bicyclic [3.2.1] nitrogen-containing core, are a class of compounds with significant pharmacological activities, including anticholinergic and stimulant effects. Synthetic analogs of natural tropane alkaloids like atropine and cocaine are extensively explored for novel therapeutic applications. The synthetic process, however, can introduce a variety of impurities, including unreacted starting materials, intermediates, byproducts, and reagents. Regulatory bodies such as the International Council for Harmonisation (ICH) mandate stringent control of these impurities. Therefore, reliable analytical methods are essential to ensure the purity of the final compound.
LC-MS for Impurity Profiling: A Superior Approach
While traditional techniques like High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) are valuable, LC-MS offers significant advantages for comprehensive impurity profiling. The primary benefit of LC-MS is its ability to provide molecular weight information, which is crucial for the identification of unknown impurities.[1] This is particularly important in the context of synthetic chemistry, where unexpected side reactions can lead to a diverse range of byproducts. Furthermore, the high sensitivity of modern mass spectrometers allows for the detection and quantification of trace-level impurities that might be missed by UV detectors.[2]
Key Advantages of LC-MS for Purity Assessment:
-
High Specificity: Provides mass-to-charge ratio (m/z) information, enabling unambiguous identification of compounds.
-
High Sensitivity: Capable of detecting and quantifying impurities at very low concentrations.[2]
-
Identification of Unknowns: Facilitates the structural elucidation of novel impurities through fragmentation analysis (MS/MS).[3]
-
Broad Applicability: Can analyze a wide range of compounds, including those lacking a UV chromophore.
Common Synthetic Routes and Potential Impurities
A cornerstone of synthetic tropane chemistry is the Robinson-Willstätter synthesis of tropinone, a key intermediate for many tropane analogs. This one-pot reaction involves the condensation of succinaldehyde, methylamine, and a derivative of acetone, typically acetonedicarboxylic acid.
Potential Impurities from the Robinson-Willstätter Synthesis:
-
Unreacted Starting Materials: Succinaldehyde, methylamine, acetonedicarboxylic acid.
-
Intermediates: Partially reacted intermediates from the multi-step condensation.
-
Byproducts: Products of side reactions, such as the self-condensation of succinaldehyde or acetone derivatives. Over-alkylation or N-oxide formation can also occur.
Subsequent functionalization of the tropinone core to introduce various substituents can also introduce a new set of impurities related to the specific reagents and reaction conditions used.
Comparative Performance of LC-MS Methods
The choice of LC-MS methodology can significantly impact the quality of purity assessment. Reversed-phase liquid chromatography (RPLC) is the most common separation technique, often employing C18 columns. However, for highly polar tropane analogs or for resolving isomeric impurities, Hydrophilic Interaction Liquid Chromatography (HILIC) can provide orthogonal selectivity.[4]
Table 1: Comparison of RPLC-MS and HILIC-MS for Tropane Analog Analysis
| Parameter | Reversed-Phase LC-MS (RPLC-MS) | Hydrophilic Interaction LC-MS (HILIC-MS) |
| Principle | Separation based on hydrophobicity. | Separation based on polarity. |
| Stationary Phase | Non-polar (e.g., C18, C8) | Polar (e.g., silica, amide) |
| Mobile Phase | High aqueous content with organic modifier (e.g., acetonitrile, methanol) | High organic content with aqueous modifier |
| Best Suited For | A wide range of tropane analogs and their less polar impurities. | Highly polar tropane analogs and isomeric impurities that are difficult to separate by RPLC.[4] |
| Typical Analytes | Tropinone, atropine, cocaine, and their synthetic derivatives. | Polar metabolites, glucuronides, and certain isomeric impurities. |
Quantitative Performance Data
The following tables summarize typical quantitative performance parameters for the analysis of tropane alkaloids using LC-MS/MS. While these examples may not be from the direct analysis of synthetic bulk material, they provide a strong indication of the achievable sensitivity and precision.
Table 2: Quantitative LC-MS/MS Parameters for Selected Tropane Alkaloids
| Analyte | Matrix | LLOQ | ULOQ | Recovery (%) | Precision (RSD%) | Reference |
| Atropine | Plasma | 0.05 ng/mL | 50 ng/mL | 87-122 | 2-13 | [5] |
| Scopolamine | Plasma | 0.05 ng/mL | 50 ng/mL | 87-122 | 2-13 | [5] |
| Atropine | Maize | 5 µg/kg | - | 65.7 | <17 | [6] |
| Scopolamine | Maize | 5 µg/kg | - | 85.5 | <17 | [6] |
LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification; RSD: Relative Standard Deviation.
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS Analysis
For the analysis of a synthetic tropane analog, the sample preparation is typically straightforward:
-
Dissolution: Accurately weigh a small amount of the synthetic sample (e.g., 1 mg).
-
Solubilization: Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a known concentration (e.g., 1 mg/mL).
-
Dilution: Perform serial dilutions to achieve a concentration suitable for LC-MS analysis (typically in the ng/mL to low µg/mL range).
-
Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter before injection into the LC-MS system.
Protocol 2: General LC-MS/MS Method for Purity Assessment
This protocol provides a starting point for developing a method for a novel synthetic tropane analog.
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a common choice.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute less polar compounds, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30 - 40 °C.
-
Injection Volume: 1 - 5 µL.
Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally effective for tropane alkaloids.
-
Scan Mode:
-
Full Scan: To obtain a mass spectrum of all ions within a specified m/z range, useful for identifying unknown impurities.
-
Selected Ion Monitoring (SIM): To selectively monitor for the m/z of the target analyte and known impurities, providing higher sensitivity.
-
Multiple Reaction Monitoring (MRM): For quantitative analysis, this mode offers the highest sensitivity and specificity by monitoring specific precursor-to-product ion transitions.
-
-
Source Parameters: Capillary voltage, gas flow rates, and temperatures should be optimized for the specific analyte and instrument.
Visualization of Workflows and Logical Relationships
Diagram 1: General Workflow for Purity Assessment of a Synthetic Tropane Analog
Caption: Workflow for the purity assessment of synthetic tropane analogs.
Diagram 2: Decision Tree for LC Method Selection
Caption: Decision tree for selecting the appropriate LC method.
Conclusion
LC-MS is an indispensable tool for ensuring the purity of synthetic tropane analogs. Its ability to separate, identify, and quantify both the API and a wide range of potential impurities with high sensitivity and specificity is unmatched. By carefully selecting the appropriate LC-MS methodology and validating the method according to regulatory guidelines, researchers and drug developers can confidently assess the purity of their compounds, a critical step towards the development of safe and effective new medicines.
References
- 1. mdpi.com [mdpi.com]
- 2. ijprajournal.com [ijprajournal.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Development of a new LC-MS method for accurate and sensitive determination of 33 pyrrolizidine and 21 tropane alkaloids in plant-based food matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. researchgate.net [researchgate.net]
comparative study of different synthetic routes to the 8-azabicyclo[3.2.1]octane core
A Comparative Guide to the Synthetic Routes of the 8-Azabicyclo[3.2.1]octane Core
The 8-azabicyclo[3.2.1]octane, commonly known as the tropane skeleton, is a crucial structural motif present in a wide array of biologically active natural products and synthetic compounds. Its rigid conformational structure makes it a valuable scaffold in medicinal chemistry, most notably in the development of treatments for neurological disorders. This guide provides a comparative analysis of the principal synthetic strategies for constructing this bicyclic core, focusing on reaction efficiency, stereochemical control, and scalability. Experimental data is provided to support an objective comparison for researchers and drug development professionals.
Robinson's Tropinone Synthesis
The first and most historic synthesis of the tropane core was developed by Sir Robert Robinson in 1917. This biomimetic approach involves a one-pot reaction that mimics the biosynthesis of tropane alkaloids. The classical Robinson synthesis is a tandem Mannich reaction that combines succinaldehyde, methylamine, and acetonedicarboxylic acid (or its ester) to form tropinone.
Key Features:
-
Convergence: A one-pot reaction that rapidly builds complexity.
-
Biomimetic: Mimics the natural biosynthetic pathway.
-
Scalability: The reaction is known to be scalable for large-quantity production.
-
Limitations: The harsh conditions and the symmetrical nature of the starting materials limit its application for creating substituted or asymmetric tropane analogs.
Intramolecular Cycloaddition Strategies
Cycloaddition reactions provide a powerful and stereocontrolled method for the construction of the 8-azabicyclo[3.2.1]octane core. The most common among these are [3+2] cycloadditions involving azomethine ylides.
Key Features:
-
High Stereocontrol: These reactions can be rendered highly diastereoselective and enantioselective, particularly with the use of chiral catalysts or auxiliaries.[1]
-
Versatility: This strategy allows for the synthesis of a wide range of substituted tropane analogs by varying the components of the cycloaddition.
-
Milder Conditions: Cycloadditions often proceed under milder conditions compared to the classical Robinson synthesis.
-
Mechanism: The reaction typically involves the generation of a transient azomethine ylide from an appropriate precursor, which then undergoes an intramolecular cycloaddition with a tethered alkene or alkyne.
A notable example is the asymmetric 1,3-dipolar cycloaddition of cyclic azomethine ylides, which can achieve high diastereo- and enantioselectivities (up to >99:1 dr, 99% ee) using a dual catalytic system.[1]
Intramolecular Mannich and Michael Reactions
Modern variations of the Mannich reaction remain a cornerstone for tropane synthesis. These strategies often involve a stepwise approach where an acyclic precursor containing both the nucleophilic amine and the electrophilic carbonyl (or its equivalent) is cyclized in a highly controlled manner.
Key Features:
-
High Efficiency: Intramolecular reactions are often favored entropically, leading to high yields.
-
Stereoselectivity: The stereochemistry of the final product can be controlled by the stereocenters present in the acyclic precursor.
-
Broad Applicability: This method has been successfully applied to the synthesis of a variety of tropane alkaloids and their analogs.[2]
For instance, a concise synthesis of 8-azabicyclo[3.2.1]octanes has been developed via sequential DDQ-mediated oxidative Mannich reactions, showcasing a modern approach to this classical transformation.[3][4]
Ring-Closing Metathesis (RCM)
Ring-closing metathesis has emerged as a powerful tool in synthetic organic chemistry for the formation of cyclic structures, including the tropane skeleton.[5] This method typically involves the use of a ruthenium-based catalyst (e.g., Grubbs' catalyst) to cyclize a diene precursor.
Key Features:
-
Functional Group Tolerance: RCM catalysts are known for their tolerance of a wide range of functional groups, allowing for the synthesis of complex and highly functionalized tropanes.
-
Versatility in Ring Size: While primarily used for 5-7 membered rings, RCM can be adapted for larger macrocyclic structures as well.[5]
-
Strategic Bond Formation: RCM allows for the formation of a key C-C double bond within the bicyclic system, which can be further functionalized.
Palladium-Catalyzed Cyclizations
Palladium-catalyzed reactions have also been employed for the synthesis of the 8-azabicyclo[3.2.1]octane core. These methods often involve the intramolecular cyclization of substrates containing appropriately positioned leaving groups and nucleophiles.
Key Features:
-
High Efficiency and Selectivity: Palladium catalysis can offer high yields and excellent stereocontrol.
-
Diverse Reaction Pathways: A variety of palladium-catalyzed transformations, such as Wacker-type cyclizations and C-H functionalization, can be utilized.[6][7]
-
Atom Economy: Some palladium-catalyzed processes are highly atom-economical.
Comparative Data of Synthetic Routes
| Synthetic Route | Typical Overall Yield | Number of Steps (Core Formation) | Stereocontrol | Scalability | Key Advantages | Key Disadvantages |
| Robinson's Tropinone Synthesis | 40-90%[8][9] | 1 (one-pot) | Achiral product | High | Simplicity, low cost, biomimetic. | Harsh conditions, limited scope for analogs. |
| Intramolecular [3+2] Cycloaddition | 60-95% | 2-4 | Excellent (chiral catalysts)[1] | Moderate | High stereocontrol, mild conditions. | Catalyst cost, precursor synthesis. |
| Intramolecular Mannich Reaction | 70-90%[3][4] | 2-5 | Good to Excellent (substrate control)[2] | Moderate to High | High efficiency, good stereocontrol. | Precursor synthesis can be lengthy. |
| Ring-Closing Metathesis (RCM) | 50-80% | 3-6 | Dependent on precursor stereochemistry | Moderate | Excellent functional group tolerance. | Catalyst cost and sensitivity. |
| Palladium-Catalyzed Cyclization | 60-85% | 3-5 | Good to Excellent[6][7] | Moderate | High efficiency, diverse pathways. | Catalyst cost, ligand sensitivity. |
Experimental Protocols
Protocol 1: Modified Robinson-Schöpf Synthesis of Tropinone
This protocol is an adaptation of the classical Robinson synthesis, optimized for higher yields.[8]
Materials:
-
Succinaldehyde (generated in situ from 2,5-dimethoxytetrahydrofuran)
-
Methylamine hydrochloride
-
Acetonedicarboxylic acid
-
Citrate buffer (pH 5)
-
Hydrochloric acid
-
Sodium hydroxide
-
Chloroform
Procedure:
-
A solution of succinaldehyde is prepared by hydrolyzing 2,5-dimethoxytetrahydrofuran (1.0 eq) in 0.05 M sulfuric acid.
-
In a separate, large reaction vessel, a citrate buffer solution is prepared and adjusted to pH 5.
-
Methylamine hydrochloride (1.2 eq) and acetonedicarboxylic acid (1.1 eq) are dissolved in the buffer solution and stirred at room temperature.
-
The freshly prepared succinaldehyde solution is added slowly to the stirred mixture over a period of 1-2 hours, maintaining the temperature below 25 °C.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The solution is then acidified with concentrated hydrochloric acid to pH 1 and heated at 70-80 °C for 1 hour to facilitate decarboxylation.
-
After cooling to room temperature, the solution is made strongly alkaline (pH > 12) with a concentrated sodium hydroxide solution.
-
The aqueous layer is extracted with chloroform (3 x 100 mL).
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude tropinone.
-
The crude product can be purified by distillation or crystallization.
Protocol 2: Asymmetric Intramolecular [3+2] Cycloaddition
This protocol is a general representation of an asymmetric cycloaddition to form a substituted tropane core.[1]
Materials:
-
Acyclic precursor containing an N-alkenyl group and a diazo imine moiety.
-
Rhodium(II) catalyst (e.g., Rh₂(OAc)₄)
-
Chiral Lewis acid (e.g., a chiral scandium triflate complex)
-
Anhydrous solvent (e.g., dichloromethane)
-
Inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
To a solution of the acyclic precursor (1.0 eq) in anhydrous dichloromethane under an inert atmosphere, the chiral Lewis acid (0.1 eq) is added.
-
The mixture is stirred at the desired temperature (e.g., 0 °C or room temperature) for 15 minutes.
-
The rhodium(II) catalyst (0.05 eq) is added in one portion.
-
The reaction is monitored by TLC until the starting material is consumed.
-
The reaction mixture is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the optically active 8-azabicyclo[3.2.1]octane derivative.
Visualizations
References
- 1. Enantioselective synthesis of 8-azabicyclo[3.2.1]octanes via asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of Azabicyclo[3.2.1]octane Skeleton of Tropane Alkaloid -YAKHAK HOEJI | Korea Science [koreascience.kr]
- 3. Construction of 8-Azabicyclo[3.2.1]octanes via Sequential DDQ-Mediated Oxidative Mannich Reactions of N-Aryl Pyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 6. Asymmetric Palladium-Catalysed Intramolecular Wacker-Type Cyclisations of Unsaturated Alcohols and Amino Alcohols [ouci.dntb.gov.ua]
- 7. Second-Generation Palladium Catalyst System for the Transannular C–H Functionalization of Azabicycloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical thermodynamics applied to the synthesis of tropinone – Oriental Journal of Chemistry [orientjchem.org]
- 9. Tropinone - Wikipedia [en.wikipedia.org]
Navigating Stereochemistry: A Comparative Guide to the Biological Activity of Endo and Exo Isomers of 8-Azabicyclo[3.2.1]octane Derivatives
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's three-dimensional structure and its biological function is paramount. The rigid 8-azabicyclo[3.2.1]octane, or tropane, scaffold serves as a cornerstone for a multitude of biologically active compounds. A critical determinant of their pharmacological profile is the stereochemical orientation of substituents, specifically the endo and exo isomerism. This guide provides an objective comparison of the biological activities of these isomers, supported by experimental data, detailed protocols, and visualizations of relevant signaling pathways.
The spatial arrangement of substituents on the tropane ring system dictates how a molecule interacts with its biological target. The endo position orients a substituent towards the six-membered ring of the bicyclic system, while the exo position directs it away. This seemingly subtle difference can lead to profound variations in binding affinity, efficacy, and selectivity for receptors and transporters, ultimately impacting the therapeutic potential of a compound. This guide delves into these differences across several key biological targets.
Quantitative Comparison of Biological Activity
The following tables summarize the available quantitative data comparing the biological activity of endo and exo isomers of 8-azabicyclo[3.2.1]octane derivatives against various biological targets.
Table 1: N-Acylethanolamine Acid Amidase (NAAA) Inhibition
| Compound/Isomer | Target | Assay Type | IC50 (µM) | Reference |
| endo-isomer 20 | human NAAA | Fluorescence-based | 0.23 | [1] |
| exo-diastereoisomer 21 | human NAAA | Fluorescence-based | Inactive | [1] |
Table 2: C-C Chemokine Receptor 5 (CCR5) Antagonism
| Compound/Isomer | Target | Assay | IC50 (nM) | Reference |
| exo-5-amino-3-azabicyclo[3.3.0]octane derivative | CCR5 | [125I]-RANTES binding | 8 | [2] |
| endo-5-amino-3-azabicyclo[3.3.0]octane derivative | CCR5 | [125I]-RANTES binding | 30 | [2] |
Note: While not a direct 8-azabicyclo[3.2.1]octane, this data on a related bicyclic system highlights the impact of endo/exo stereochemistry on CCR5 antagonism.
Table 3: Nicotinic Acetylcholine Receptor (nAChR) Binding
| Compound/Isomer | Target | Activity Compared to Epibatidine | Reference |
| endo-chloropyridyl-8-azabicyclo[3.2.1]octane | nAChR | 30-fold decrease in binding affinity | [3] |
| exo-chloropyridyl-8-azabicyclo[3.2.1]octane | nAChR | 30-fold decrease in binding affinity | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of endo and exo isomer activity.
Radioligand Binding Assay for Monoamine Transporters (Dopamine, Serotonin)
This protocol is a generalized procedure for determining the binding affinity of compounds to monoamine transporters, such as the dopamine transporter (DAT) and serotonin transporter (SERT).
Workflow for Radioligand Binding Assay
Caption: Workflow for a typical radioligand binding assay.
Materials:
-
HEK293 cells stably expressing the human dopamine transporter (hDAT) or serotonin transporter (hSERT).
-
Radioligands: [³H]WIN 35,428 for DAT or [³H]citalopram for SERT.
-
Test compounds (endo and exo isomers).
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation: Homogenize transporter-expressing HEK293 cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer. Determine protein concentration using a standard assay (e.g., Bradford).
-
Assay Setup: In a 96-well plate, add binding buffer, the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound (or buffer for total binding, and a high concentration of a known inhibitor for non-specific binding).
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
CCR5 Functional Assay (Aequorin-based)
This protocol describes a functional assay to measure the antagonist activity of compounds at the C-C chemokine receptor 5 (CCR5) by detecting changes in intracellular calcium.
Workflow for Aequorin-based Functional Assay
References
Safety Operating Guide
Essential Safety and Handling Guidelines for Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate hydrochloride
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate hydrochloride, including operational and disposal plans.
While a specific Safety Data Sheet (SDS) from AK Scientific, Inc. indicates that this compound is not classified as hazardous, it is imperative to adhere to standard laboratory safety protocols.[1] The toxicological properties of this compound have not been thoroughly investigated, and it is prudent to handle it as a potentially hazardous substance. An SDS for a structurally similar compound, 3-azabicyclo[3.2.1]octane-8-carboxylic acid hydrochloride, indicates potential for skin, eye, and respiratory irritation, reinforcing the need for caution.[2]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemically resistant nitrile gloves. Inspect before use and use proper removal technique. |
| Eye Protection | Safety Glasses | Safety glasses with side shields are required. |
| Skin and Body | Lab Coat | Standard laboratory coat. |
| Respiratory | Respiratory Protection | Not required under normal conditions of use. Use in a well-ventilated area or a fume hood to minimize dust. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational plan minimizes the risk of exposure and ensures a safe working environment.
-
Preparation :
-
Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
-
Verify that an eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment and reagents before commencing work.
-
Don the appropriate personal protective equipment as outlined in the table above.
-
-
Handling the Compound :
-
Allow the container to reach room temperature before opening to prevent moisture absorption.
-
Carefully open the container, avoiding the creation of dust.
-
Weigh and transfer the solid compound using a spatula or other appropriate tool.
-
Keep the container tightly sealed when not in use.
-
-
Post-Handling :
-
Clean the work area and decontaminate any surfaces that may have come into contact with the chemical.
-
Properly dispose of any contaminated materials, including gloves and weighing papers.
-
Wash hands thoroughly with soap and water after completing the work.
-
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Unused Material : Dispose of surplus and non-recyclable solutions through a licensed disposal company.
-
Contaminated Materials : Items such as gloves, weighing paper, and pipette tips that have come into contact with the chemical should be considered contaminated waste. Place these items in a designated, sealed container for hazardous waste disposal.
-
Empty Containers : Dispose of as unused product.
Visualizing the Workflow
The following diagram illustrates the key steps in the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
